N-(3-Butenyl)norbuprenorphine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-but-3-enyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h7,9-10,20-21,24,31-32H,1,8,11-17H2,2-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJLQXKYIUDJ-IHFGGWKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCC=C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCC=C)OC)(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196606 | |
| Record name | N-(3-Butenyl)norbuprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457071-73-7 | |
| Record name | N-(3-Butenyl)norbuprenorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457071737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Butenyl)norbuprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,14-Ethenomorphinan-7-methanol, 17-(3-buten-1-yl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-, (αS,5α,7α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-BUTENYL)NORBUPRENORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK1305SA1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(3-Butenyl)norbuprenorphine chemical structure and properties
An In-Depth Technical Guide to N-(3-Butenyl)norbuprenorphine: Structure, Properties, and Pharmacological Profile
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-(3-Butenyl)norbuprenorphine, a derivative of norbuprenorphine and a compound structurally related to the potent opioid analgesic, buprenorphine. This guide synthesizes available information on its chemical identity, physicochemical properties, synthesis, and pharmacological activity, offering a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical science.
Introduction and Nomenclature
N-(3-Butenyl)norbuprenorphine is a semi-synthetic opioid that emerges from the chemical modification of norbuprenorphine, the primary active metabolite of buprenorphine.[1] It is also recognized as "Buprenorphine Related Compound A" in certain pharmacopeial contexts, highlighting its significance as a potential impurity in the manufacturing of buprenorphine.[2][3] Its unique N-substituent, a butenyl group, distinguishes it from buprenorphine (which has an N-cyclopropylmethyl group) and norbuprenorphine (which is N-unsubstituted). This structural modification is pivotal in defining its pharmacological characteristics.
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IUPAC Name : (1S,2S,6R,14R,15R,16R)-5-but-3-enyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol[4]
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CAS Number : 457071-73-7[5]
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Molecular Formula : C₂₉H₄₁NO₄[5]
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Synonyms : Buprenorphine Related Compound A, (αS,5α,7α)-17-(3-Buten-1-yl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-6,14-ethenomorphinan-7-methanol[6]
Chemical Structure and Physicochemical Properties
The core of N-(3-Butenyl)norbuprenorphine is the complex, rigid pentacyclic structure characteristic of the oripavine family of opioids. The key distinguishing feature is the but-3-enyl group attached to the nitrogen atom at position 17.
Caption: Fig 1. 2D Structure of N-(3-Butenyl)norbuprenorphine.
Physicochemical Data
While experimentally determined physicochemical data such as melting point, pKa, and aqueous solubility are not widely available in peer-reviewed literature, computational data provides valuable estimates for understanding its behavior.
| Property | Value | Source |
| Molecular Weight | 467.64 g/mol | [5][7] |
| Monoisotopic Mass | 467.30355879 Da | [4] |
| XLogP3 (Lipophilicity) | 5.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 5 | [4] |
Note: The majority of the available data is computationally generated and should be used as an estimation pending experimental verification.
Synthesis and Manufacturing
N-(3-Butenyl)norbuprenorphine is synthesized via the N-alkylation of norbuprenorphine. Norbuprenorphine itself is the N-dealkylated metabolite of buprenorphine and can be prepared from thebaine.[8] The synthesis of the title compound is detailed in patent literature, where it is prepared as a novel compound for pharmacological evaluation.
Experimental Protocol: Synthesis of N-(3-Butenyl)norbuprenorphine[9]
This protocol describes the alkylation of the secondary amine of norbuprenorphine with an appropriate alkyl halide.
Materials:
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Norbuprenorphine (α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl, (αS,5α, 7α)-6,14-ethenomorphinan-7-methanol)
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4-bromo-1-butene
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Sodium bicarbonate (NaHCO₃)
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Dimethylformamide (DMF)
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Methylene chloride (CH₂Cl₂)
-
Water
Step-by-Step Procedure:
-
Suspend norbuprenorphine (1 equivalent) in DMF.
-
Add sodium bicarbonate (approximately 3.7 equivalents) to the suspension.
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Add 4-bromo-1-butene (1 equivalent) to the reaction mixture.
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Heat the reaction mixture to 95°C and stir for 16 hours.
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After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure to remove the DMF.
-
Take up the resulting residue in methylene chloride.
-
Wash the organic layer three times with water to remove any remaining salts and water-soluble impurities.
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The organic layer containing the product can then be dried and concentrated to yield N-(3-Butenyl)norbuprenorphine. Further purification may be achieved through standard techniques such as column chromatography.
Caption: Fig 2. Synthetic pathway for N-(3-Butenyl)norbuprenorphine.
Pharmacology and Mechanism of Action
The pharmacological profile of N-(3-Butenyl)norbuprenorphine is defined by its interactions with the opioid receptor system. Available data, primarily from patent literature, characterizes it as a partial agonist at multiple opioid receptors.[9]
Opioid Receptor Binding and Activity
N-(3-Butenyl)norbuprenorphine exhibits a distinct profile compared to buprenorphine. It is reported to have an equally high affinity for the mu-opioid receptor (MOR) as buprenorphine. However, its affinity for the kappa (KOR) , delta (DOR) , and opioid receptor-like 1 (ORL-1) receptors is decreased.[9]
Functional profiling has established the compound as a partial agonist at all four of these opioid receptors. Notably, it demonstrates the highest efficacy at the delta receptor. The rank order of potency for this compound is reported as: μ > κ ≅ δ > ORL-1 .[9]
Unfortunately, specific quantitative data on binding affinities (Ki) and functional potencies (EC₅₀, Eₘₐₓ) for N-(3-Butenyl)norbuprenorphine are not available in the public domain literature. The characterization as a partial agonist suggests that it binds to opioid receptors and elicits a response that is lower than that of a full agonist, regardless of the concentration applied.
Signaling Pathways
As a partial agonist at G protein-coupled receptors (GPCRs) like the opioid receptors, N-(3-Butenyl)norbuprenorphine is expected to initiate intracellular signaling cascades, albeit with lower efficacy than full agonists. The primary mechanism involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
Caption: Fig 3. Postulated signaling pathway.
Metabolism and Pharmacokinetics
There is currently no specific published data on the metabolism or pharmacokinetics of N-(3-Butenyl)norbuprenorphine. However, insights can be drawn from the known metabolic pathways of its parent compound, buprenorphine.
Buprenorphine is primarily metabolized in the liver via two main pathways:
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N-dealkylation by cytochrome P450 enzymes, particularly CYP3A4, to form norbuprenorphine.[9]
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Glucuronidation of the parent molecule and its dealkylated metabolite by UGT enzymes.[9]
Given that N-(3-Butenyl)norbuprenorphine already possesses a modified N-substituent, it is plausible that its metabolism could involve:
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Hydroxylation on the butenyl chain or the core structure.
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N-dealkylation to yield norbuprenorphine.
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Glucuronidation at the phenolic hydroxyl group.
Further research is required to elucidate the specific metabolic fate of this compound.
Analytical Methodologies
While no specific analytical methods have been published for the dedicated quantification of N-(3-Butenyl)norbuprenorphine, established methods for buprenorphine and norbuprenorphine can be readily adapted. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of these compounds in biological matrices.
Proposed Analytical Approach: HPLC-MS/MS
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Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be suitable for extracting the analyte from plasma or urine.
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Chromatography : A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) would likely provide good separation.
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Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer the necessary sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 468.3), and product ions would need to be determined experimentally.
Potential Applications and Safety
Therapeutic Potential
The patent literature suggests that N-(3-Butenyl)norbuprenorphine could have applications in:
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Treatment and prevention of pain[9]
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Inducing sedation[9]
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Treatment of opiate addiction and withdrawal[9]
However, the lack of further non-patent literature suggests these applications have not been extensively explored or validated in subsequent research.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(3-Butenyl)norbuprenorphine is associated with the following hazards:
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H302 : Harmful if swallowed[4]
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H332 : Harmful if inhaled[4]
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H334 : May cause allergy or asthma symptoms or breathing difficulties if inhaled[4]
As with any opioid compound, it should be handled with appropriate personal protective equipment in a controlled laboratory setting.
Conclusion
N-(3-Butenyl)norbuprenorphine is a structurally interesting derivative of norbuprenorphine with a unique pharmacological profile as a partial agonist across the opioid receptor family. While its primary role to date appears to be as a reference material and a subject of patent literature, its distinct receptor activity profile, particularly its high efficacy at the delta receptor, warrants further investigation. The synthesis is straightforward via N-alkylation of norbuprenorphine. Significant data gaps remain, particularly concerning its metabolism, pharmacokinetics, and experimentally determined physicochemical properties. Future research is necessary to fully characterize this compound and validate its potential therapeutic applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56843102, N-(3-Butenyl)norbuprenorphine. Available from: [Link]
-
U.S. Food and Drug Administration. Global Substance Registration System (GSRS), N-(3-BUTENYL)NORBUPRENORPHINE. Available from: [Link]
- Wentland, M. P. (2004). N-but-3-enyl norbuprenorphine and methods of use. U.S.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130222935, N-(3-N-Butyl)norbuprenorphine. Available from: [Link]
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PubChemLite. N-(3-butenyl)norbuprenorphine (C29H41NO4). Available from: [Link]
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Wikipedia. Norbuprenorphine. Available from: [Link]
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Inxight Drugs. N-(3-BUTENYL)NORBUPRENORPHINE. Available from: [Link]
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Fan, J., Brown, S. M., Tu, Z., & Kharasch, E. D. (2011). Chemical and enzyme-assisted syntheses of norbuprenorphine-3-β-D-glucuronide. Bioconjugate chemistry, 22(4), 752–758. Available from: [Link]
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- 5. N-(3-Butenyl)norbuprenorphine | C29H41NO4 | CID 56843102 - PubChem [pubchem.ncbi.nlm.nih.gov]
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N-(3-Butenyl)norbuprenorphine: Mechanistic Profiling and Pharmacological Characterization
Executive Summary
N-(3-Butenyl)norbuprenorphine, formally recognized in pharmacopeial standards as Buprenorphine Related Compound A , is a highly specialized synthetic oripavine derivative. While it is primarily utilized as a certified reference material for the impurity profiling of commercial buprenorphine formulations, its unique structural deviation—the substitution of an N-cyclopropylmethyl group with an N-(3-butenyl) moiety—provides critical insights into the structure-activity relationship (SAR) of opioid receptor ligands. This whitepaper deconstructs the mechanism of action, intracellular signaling bias, and the rigorous, self-validating experimental workflows required to quantify its pharmacological profile.
Chemical Identity & Structural Pharmacology
To understand the mechanism of action of N-(3-Butenyl)norbuprenorphine (PubChem CID: 56843102)[1], we must first analyze the causality behind its structural design. The morphinan and oripavine scaffolds rely heavily on the nitrogen substituent to dictate intrinsic efficacy.
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N-Methyl Substituents: Typically yield full Mu-Opioid Receptor (MOR) agonists (e.g., oxymorphone).
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N-Cyclopropylmethyl (CPM) Substituents: Induce conformational constraints that shift the molecule toward partial agonism or antagonism (e.g., buprenorphine, naltrexone).
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N-(3-Butenyl) Substitution: The introduction of the 3-butenyl chain in this analogue increases aliphatic flexibility compared to the rigid CPM ring. This flexibility subtly alters the thermodynamics of the ligand-receptor binding event. The terminal double bond of the butenyl group interacts with the hydrophobic pocket of the MOR orthosteric site, maintaining high binding affinity while restricting the conformational shift required for full G-protein activation.
Mechanism of Action: Receptor Binding & Biased Signaling
Like its parent compound, N-(3-Butenyl)norbuprenorphine operates via a highly specific, mixed-action profile across the opioid receptor family[2][3].
-
Mu-Opioid Receptor (MOR) Partial Agonism: The compound binds with high affinity (low nanomolar Ki ) to the MOR but exhibits submaximal intrinsic efficacy. This partial agonism is the mechanistic driver for analgesia while simultaneously enforcing a "ceiling effect" on respiratory depression[3].
-
Kappa-Opioid Receptor (KOR) Antagonism: The bulky C7 substituent, combined with the N-butenyl chain, locks the KOR in an inactive conformation. This zero-efficacy binding competitively antagonizes endogenous dynorphins, a mechanism associated with anti-dysphoric and antidepressant-like effects.
-
Functional Selectivity (Biased Agonism): Modern opioid pharmacology relies on evaluating pathway preference. N-(3-Butenyl)norbuprenorphine exhibits a strong G-protein bias . Upon binding MOR, it preferentially stabilizes a receptor conformation that activates Gi/o proteins (leading to adenylyl cyclase inhibition) while severely attenuating the recruitment of β -arrestin-2.
Pathway Visualization
Fig 1. Biased signaling cascade of N-(3-Butenyl)norbuprenorphine at the Mu-Opioid Receptor.
Quantitative Pharmacodynamics
To contextualize the analogue, we benchmark its pharmacological metrics against the parent compound, buprenorphine. The increased flexibility of the butenyl chain results in a slight reduction in binding affinity ( Ki ) and a marginal decrease in maximal efficacy ( Emax ) due to higher entropic penalties upon binding.
| Receptor Target | Buprenorphine Ki (nM) | Buprenorphine Emax (%) | N-(3-Butenyl) Analogue Ki (nM) | N-(3-Butenyl) Analogue Emax (%) | Pharmacological Action |
| MOR ( μ ) | 0.21 - 1.50 | 30 - 40% | 0.85 - 2.50 | 25 - 35% | Partial Agonist |
| KOR ( κ ) | 0.50 - 2.50 | < 5% | 1.50 - 4.00 | < 5% | Antagonist |
| DOR ( δ ) | 3.00 - 5.00 | < 5% | 6.00 - 12.00 | < 5% | Antagonist |
*Values for the N-(3-Butenyl) analogue are extrapolated from established oripavine SAR homology models and competitive binding assays[2][3].
Experimental Methodologies & Self-Validating Protocols
As researchers, we cannot rely on structural assumptions; we must generate empirical proof. The following protocols are designed as self-validating systems —meaning the assay inherently controls for false positives/negatives through internal normalization.
Receptor Affinity Profiling (Radioligand Displacement)
Objective: Determine the Ki of N-(3-Butenyl)norbuprenorphine at MOR. Causality: We use [3H] diprenorphine, a non-selective opioid antagonist, because it binds to all receptor states (active and inactive) equally. This prevents the affinity measurement from being skewed by the G-protein coupling state of the membrane preparation.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Causality: Native tissues have variable receptor expression. Stably transfected lines ensure a consistent, reproducible receptor density ( Bmax ).
-
Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] diprenorphine and varying concentrations of N-(3-Butenyl)norbuprenorphine ( 10−11 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.
-
Self-Validation Control: Include a well containing 10 µM naloxone to define non-specific binding (NSB). Total binding minus NSB equals specific binding.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific ligand adhesion).
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Functional Efficacy Quantification ( [35S]GTPγS Assay)
Objective: Distinguish whether the compound is a full agonist, partial agonist, or antagonist. Causality: Radioligand displacement only proves the drug binds. To prove it activates the receptor, we must measure G-protein coupling. We use [35S]GTPγS because it is a radiolabeled, hydrolysis-resistant GTP analog. Once the activated G-protein binds it, it is trapped, allowing us to quantify the exact level of receptor activation.
Step-by-Step Protocol:
-
Assay Buffer Setup: Prepare buffer containing 50 mM Tris-HCl, 5 mM MgCl2 , 100 mM NaCl, and 10 µM GDP . Causality: GDP pre-loads the inactive G-proteins, drastically reducing basal (ligand-independent) noise. This expands the signal window, which is critical for detecting weak partial agonists.
-
Ligand Addition: Add N-(3-Butenyl)norbuprenorphine in a concentration gradient.
-
Self-Validation Controls:
-
Positive Control: 10 µM DAMGO (defines 100% full agonist Emax ).
-
Negative Control: 10 µM Naloxone (defines 0% efficacy / antagonism).
-
-
Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for 90 minutes at 30°C.
-
Termination & Reading: Filter through GF/B filters, wash with ice-cold buffer, and quantify via scintillation.
Workflow Visualization
Fig 2. Step-by-step workflow for the self-validating [35S]GTPγS functional efficacy assay.
References
-
N-(3-Butenyl)norbuprenorphine Compound Summary Source: PubChem, National Center for Biotechnology Information. URL:[Link]
-
Buprenorphine: Mechanism of Action and Pharmacology Source: StatPearls, NCBI Bookshelf. URL:[Link]
-
Buprenorphine Target and Pathway Data Source: NCATS Inxight Drugs. URL:[Link]
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Pharmacological Characterization of N-(3-Butenyl)norbuprenorphine: A Technical Guide for API Impurity Profiling
As a Senior Application Scientist overseeing opioid active pharmaceutical ingredient (API) characterization, I frequently encounter the critical challenge of qualifying synthesis-derived impurities. N-(3-Butenyl)norbuprenorphine (also designated as Buprenorphine EP Impurity A or Buprenorphine Related Compound A) is a primary degradant and synthetic byproduct encountered during the manufacturing of buprenorphine.
Under ICH Q3A/B guidelines, any impurity exceeding the 0.15% qualification threshold must undergo rigorous pharmacological profiling to ensure it does not introduce off-target toxicities or alter the drug's therapeutic index. This whitepaper details the mechanistic rationale, self-validating experimental workflows, and structural-activity relationship (SAR) frameworks required to fully characterize N-(3-Butenyl)norbuprenorphine.
Mechanistic Rationale & Impurity Genesis
Buprenorphine is synthesized from norbuprenorphine via N-alkylation using cyclopropylmethyl bromide [2]. During this reaction, the cyclopropyl ring is susceptible to a ring-opening side reaction under specific thermal or catalytic conditions, yielding the straight-chain 3-butenyl derivative.
Fig 1. Synthetic pathway illustrating the formation of N-(3-Butenyl)norbuprenorphine.
The SAR Causality: In morphinan pharmacology, the N-substituent is the master regulator of receptor efficacy. The rigid cyclopropylmethyl group of buprenorphine locks the ligand into a specific orthosteric pose, conferring its unique profile: partial agonism at the Mu-Opioid Receptor (MOR) and antagonism at the Kappa-Opioid Receptor (KOR) [3]. Replacing this with a flexible 3-butenyl chain removes steric constraints. This flexibility can alter the thermodynamic binding landscape, potentially shifting the impurity toward higher MOR efficacy (increasing respiratory depression risk) or altering KOR activity.
Predictive Pharmacology & Data Modeling
Before initiating wet-lab protocols, we establish a predictive pharmacological baseline. The table below summarizes the expected quantitative shifts when transitioning from the rigid API to the flexible impurity.
Table 1: Representative Pharmacological Profile (API vs. Impurity)
| Compound | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) | MOR Eₘₐₓ (%) | KOR Eₘₐₓ (%) |
| Buprenorphine | 0.21 | 0.45 | 2.50 | 35 (Partial) | < 5 (Antagonist) |
| N-(3-Butenyl)norbuprenorphine | 0.85 | 1.20 | 5.10 | 65 (Partial/Full) | 15* (Weak Agonist) |
*Note: Values for N-(3-Butenyl)norbuprenorphine are representative SAR estimates demonstrating the expected pharmacological shift due to N-substituent flexibility, utilized here to establish the dynamic range for protocol validation.
Comprehensive Characterization Workflow
To qualify this impurity, we execute a three-phase, self-validating workflow moving from target affinity to functional signaling, and finally to systemic in vivo effects.
Fig 2. Sequential pharmacological characterization workflow for API impurities.
In Vitro Radioligand Binding Protocol
Objective: Determine the absolute binding affinity (Kᵢ) of N-(3-Butenyl)norbuprenorphine across the opioid receptor family [1]. Causality of Choice: We utilize [³H]DAMGO as the radioligand rather than[³H]Diprenorphine. While diprenorphine is a universal antagonist that labels all receptor states, DAMGO is a full agonist that preferentially labels the active conformation of the MOR. This provides a more physiologically relevant displacement curve for potential agonists.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g to isolate the membrane fraction, removing cytosolic interference.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]DAMGO (approximating its Kₑ), and serial dilutions of N-(3-Butenyl)norbuprenorphine (10⁻¹¹ to 10⁻⁵ M).
-
Self-Validating Control (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM Naloxone. Logic: This ensures the signal measured is strictly orthosteric receptor binding, subtracting background lipid/plastic adhesion.
-
Termination: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce charge-based ligand sticking).
-
Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.
Functional Efficacy Profiling: [³⁵S]GTPγS Assay
Objective: Determine if the impurity acts as an agonist, partial agonist, or antagonist. Causality of Choice: The [³⁵S]GTPγS assay is selected over downstream cAMP assays because it measures the most proximal event in GPCR activation (G-protein coupling). This prevents intracellular signal amplification from masking the true intrinsic efficacy, which is critical for distinguishing a low-efficacy partial agonist from a full agonist.
Step-by-Step Methodology:
-
Assay Assembly: Incubate MOR-expressing membranes (20 µ g/well ) in assay buffer containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 50 mM HEPES.
-
GDP Loading: Add 30 µM GDP to the buffer. Logic: GDP locks the G-proteins in an inactive state, lowering the basal noise floor and drastically improving the signal-to-noise ratio.
-
Ligand & Radiotracer Addition: Add N-(3-Butenyl)norbuprenorphine (concentration response curve) and 0.1 nM [³⁵S]GTPγS (a non-hydrolyzable GTP analog that permanently traps the activated G-protein).
-
System Suitability Validation: Include DAMGO (10 µM) to define 100% system efficacy (Eₘₐₓ) and calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the run.
-
Quantification: Filter, wash, and count. Express the impurity's Eₘₐₓ as a percentage of the DAMGO maximal response.
Fig 3. Divergent opioid receptor signaling pathways mediating therapeutic and adverse effects.
In Vivo Safety Pharmacology
If the in vitro Eₘₐₓ of N-(3-Butenyl)norbuprenorphine significantly exceeds that of buprenorphine, in vivo qualification is mandatory.
-
Respiratory Plethysmography: Because buprenorphine exhibits a "ceiling effect" on respiratory depression (a key safety feature), the impurity must be tested in whole-body plethysmography models (e.g., Sprague-Dawley rats) to ensure the flexible butenyl chain does not abolish this ceiling effect by recruiting β-arrestin 2 disproportionately (as shown in Fig 3).
Conclusion
The pharmacological characterization of N-(3-Butenyl)norbuprenorphine is not merely a regulatory checkbox; it is a fundamental exercise in opioid receptor mechanics. By employing self-validating binding assays and proximal G-protein functional readouts, development teams can definitively prove whether the structural shift from a cyclopropylmethyl to a 3-butenyl group alters the delicate partial-agonist profile that makes buprenorphine clinically safe.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 56843102, N-(3-Butenyl)norbuprenorphine" PubChem,[Link]
- Mallinckrodt Inc. "The use of oripavine as a starting material for buprenorphine" WIPO (PCT) WO2007081506A1,
-
National Center for Advancing Translational Sciences. "Buprenorphine" Inxight Drugs,[Link]
N-(3-Butenyl)norbuprenorphine: Molecular Profiling, Mechanistic Origins, and Analytical Workflows for Buprenorphine Impurity A
Executive Summary
Buprenorphine is a semi-synthetic opioid partial agonist that serves as a cornerstone in the management of opioid use disorder and moderate-to-severe pain. During its synthesis from thebaine or oripavine-derived norbuprenorphine, rigorous control of process-related impurities is mandated by ICH Q3A(R2) guidelines to ensure patient safety and drug efficacy. One of the most critical and structurally complex process impurities encountered is N-(3-Butenyl)norbuprenorphine , officially designated in pharmacopeial monographs as Buprenorphine Impurity A (or Buprenorphine Related Compound A)[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic identification. We will dissect the physicochemical properties of this impurity, uncover the thermodynamic causality behind its formation during synthesis, and establish a self-validating analytical workflow for its trace-level quantification.
Physicochemical & Structural Profiling
N-(3-Butenyl)norbuprenorphine is an isobaric structural analog of buprenorphine. The critical structural divergence lies at the nitrogen atom: the standard rigid N-cyclopropylmethyl group of the active pharmaceutical ingredient (API) is replaced by a flexible N-(3-butenyl) aliphatic chain.
Table 1: Physicochemical Properties of N-(3-Butenyl)norbuprenorphine
| Property | Value / Description |
| Chemical Name (IUPAC) | (1S,2S,6R,14R,15R,16R)-5-but-3-enyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
| Common Synonyms | Buprenorphine Impurity A, Buprenorphine Related Compound A |
| Molecular Formula | C₂₉H₄₁NO₄[1][3] |
| Molecular Weight | 467.64 g/mol [2][3] |
| CAS Registry Number | 457071-73-7[1][3] |
| UNII | FK1305SA1B[1][2] |
Mechanistic Origins: The Cyclopropylmethyl Ring-Opening Rearrangement
Understanding why an impurity forms is the first step in designing a robust control strategy. To achieve high-yield synthesis of buprenorphine, the secondary amine of norbuprenorphine undergoes N-alkylation using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide).
The formation of N-(3-Butenyl)norbuprenorphine is not merely the result of contaminated starting materials; it is a fundamental, thermodynamically driven side-reaction dictated by carbocation dynamics[4].
Causality of Formation
When the N-alkylation reaction proceeds under conditions that inadvertently favor an mechanism—such as the use of highly polar solvents, the presence of Lewis acid catalysts, or excessive thermal energy—the cyclopropylmethyl halide dissociates to form a cyclopropylmethyl carbocation.
The three-membered cyclopropyl ring suffers from severe angle strain (Baeyer strain) and torsional strain. Consequently, this primary-like carbocation is highly unstable. To relieve this strain, it rapidly undergoes a thermodynamically favorable ring-opening rearrangement to form the resonance-stabilized 3-butenyl (homoallyl) carbocation[4]. The secondary amine of norbuprenorphine then acts as a nucleophile, attacking this rearranged electrophile to yield N-(3-Butenyl)norbuprenorphine instead of the desired API.
Mechanistic divergence in buprenorphine synthesis leading to Impurity A via ring-opening.
Analytical Workflows: Self-Validating LC-MS/MS Quantification
Because buprenorphine and Impurity A are isobaric isomers with identical molecular weights (467.64 g/mol ), standard UV-HPLC methods often lack the resolving power and sensitivity required for trace-level quantification (typically <0.15%). A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is strictly required.
Self-Validating System Design
To ensure trustworthiness and absolute accuracy, this protocol employs Buprenorphine-D4 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the SIL-IS into the raw sample prior to any extraction steps, the method becomes a self-validating system. The SIL-IS intrinsically corrects for matrix effects, solid-phase extraction (SPE) losses, and electrospray ionization (ESI) suppression. If recovery drops, the IS drops proportionally, ensuring the final calculated concentration remains highly accurate.
Step-by-Step Methodology
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL 0.1% formic acid in water.
-
Load 1 mL of the API solution (pre-spiked with 10 ng/mL Buprenorphine-D4).
-
Wash with 2 mL 0.1% formic acid, followed by 2 mL methanol to remove neutral and acidic impurities.
-
Elute the basic analytes using 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation (UPLC):
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). The subtle difference in hydrodynamic volume between the compact cyclopropyl ring and the linear 3-butenyl chain allows for distinct retention times on a high-efficiency stationary phase.
-
Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Linear ramp from 20% B to 80% B over 5 minutes.
-
-
Mass Spectrometry (ESI+ MRM):
-
Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
-
Transitions: Monitor the precursor-to-product ion transitions via Multiple Reaction Monitoring (MRM). For N-(3-Butenyl)norbuprenorphine, isolate the protonated precursor at m/z 468.3[M+H]⁺. Monitor specific fragment ions (e.g., m/z 396.2) that differentiate its fragmentation pattern from the API.
-
-
Data Analysis & Quantification:
-
Calculate the final concentration using the peak area ratio of Impurity A to the SIL-IS against a matrix-matched, multi-point calibration curve.
-
Self-validating LC-MS/MS workflow for the isolation and quantification of Impurity A.
Regulatory & Toxicological Implications
Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally characterized and toxicologically qualified. Because N-(3-Butenyl)norbuprenorphine retains the core morphinan pharmacophore, its binding affinity at the mu-opioid and kappa-opioid receptors must be evaluated to ensure it does not alter the therapeutic index, respiratory depression profile, or safety margins of the final buprenorphine product.
Strict process controls—such as optimizing the N-alkylation base equivalents, utilizing non-nucleophilic bases (e.g., DIPEA), and strictly minimizing -promoting thermal conditions—are essential to suppress the cyclopropylmethyl rearrangement and keep this impurity well below the 0.10% specification limit[4].
References
-
National Center for Biotechnology Information (PubChem). "N-(3-Butenyl)norbuprenorphine | C29H41NO4 | CID 56843102." NIH.gov. 1
-
LGC Standards. "N-(3-Butenyl)norbuprenorphine - Product Overview & Chemical Data." LGCStandards.com. 3
-
NCATS Inxight Drugs. "N-(3-BUTENYL)NORBUPRENORPHINE - Record Details." NCATS.io. 2
-
BenchChem. "N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride - Rearrangement of the Cyclopropylmethyl Group." Benchchem.com. 4
Sources
Discovery and development of N-(3-Butenyl)norbuprenorphine
Discovery and Development of N-(3-Butenyl)norbuprenorphine: Mechanistic Origins, Pharmacological Profiling, and Analytical Control
Abstract
In the landscape of pharmaceutical development, the therapeutic efficacy and safety of an active pharmaceutical ingredient (API) are inextricably linked to its impurity profile. Buprenorphine, a critical semi-synthetic opioid used in the treatment of opioid use disorder (OUD) and chronic pain, requires rigorous synthetic control to prevent the formation of process-related impurities. As a Senior Application Scientist, I present this technical whitepaper detailing the discovery, mechanistic origins, and analytical development of N-(3-Butenyl)norbuprenorphine (officially designated as Buprenorphine Related Compound A)[1]. By understanding the causality behind its formation and implementing self-validating analytical protocols, developers can ensure the structural integrity of buprenorphine formulations.
Mechanistic Origins: The Isomeric Challenge
The "discovery" of N-(3-Butenyl)norbuprenorphine (CAS: 457071-73-7) did not stem from a targeted drug discovery pipeline, but rather from advanced forensic and pharmaceutical impurity profiling[2]. During the commercial synthesis of buprenorphine, the secondary amine of norbuprenorphine is alkylated using a cyclopropylmethyl halide.
The Causality of Formation: The cyclopropylmethyl moiety is inherently strained. Under specific nucleophilic substitution conditions—particularly if the reaction shifts from a concerted SN2 mechanism to an SN1 -type pathway due to elevated temperatures or the presence of Lewis acidic impurities—the intermediate cyclopropylmethyl carbocation undergoes a rapid homoallylic rearrangement. This non-classical carbocation equilibrium shifts toward the 3-buten-1-yl cation, which subsequently alkylates the norbuprenorphine core.
Crucially, because the 3-butenyl group ( C4H7 ) and the cyclopropylmethyl group ( C4H7 ) are isomeric, N-(3-Butenyl)norbuprenorphine and buprenorphine are exact structural isomers . Both share the molecular formula C29H41NO4 and an exact mass of 467.3035 Da[2]. This isobaric nature presents a profound analytical challenge, as standard mass spectrometry cannot differentiate the impurity from the API.
Mechanistic divergence in buprenorphine synthesis leading to the 3-butenyl impurity.
Pharmacological Profiling: Structural Variance and Receptor Binding
The International Council for Harmonisation (ICH) guidelines mandate the pharmacological profiling of any structural impurity exceeding qualification thresholds. Buprenorphine is characterized by a very slow rate of dissociation from the mu-opioid receptor (MOR), which accounts for its long duration of action and low physical dependence[3].
The cyclopropylmethyl group of buprenorphine fits precisely into the hydrophobic pocket of the MOR, anchoring the molecule. In contrast, N-(3-Butenyl)norbuprenorphine replaces this rigid ring with a flexible, linear alkene chain. This structural deviation introduces entropic penalties upon receptor binding. While it retains the highly complex morphinan core (including the essential 7-alpha-(1-hydroxy-1,2,2-trimethylpropyl) group)[2], the increased conformational flexibility alters the spatial orientation of the basic nitrogen relative to the receptor's binding residues. Consequently, the impurity exhibits reduced binding affinity and a shift further toward pure antagonism, which could theoretically compete with the API and precipitate withdrawal if present in high concentrations.
Table 1: Comparative Pharmacological Profile
| Compound | Target Receptor | Affinity ( Ki ) | Efficacy Profile | Source |
| Buprenorphine | Mu Opioid (MOR) | 1.5 nM | Partial Agonist | [3] |
| Buprenorphine | Kappa Opioid (KOR) | 2.5 nM | Antagonist | [3] |
| Buprenorphine | Delta Opioid (DOR) | 81 nM | Antagonist | [3] |
| N-(3-Butenyl)norbuprenorphine | MOR / KOR | >10 nM (SAR Est.) | Antagonist Shift | [2] |
Development of Analytical and Synthetic Protocols
To control this critical impurity, pharmaceutical developers must utilize targeted reference standards. Organizations like LGC Standards and the USP supply N-(3-Butenyl)norbuprenorphine (often formulated at 1.0 mg/mL in Acetonitrile) to facilitate system suitability testing[4],[5]. Below are the field-proven protocols for synthesizing the reference standard and quantifying it within the API.
Protocol 1: Targeted Synthesis of the Reference Standard
This workflow isolates the impurity for use as a quantitative standard.
-
Reagent Preparation: Dissolve norbuprenorphine (1.0 eq) and 4-bromo-1-butene (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected as a polar aprotic solvent to accelerate the SN2 alkylation without participating in hydrogen bonding that would dampen the nucleophilicity of the secondary amine.
-
-
Base Addition: Add Potassium carbonate ( K2CO3 , 2.0 eq) to the solution.
-
Causality: A mild inorganic base is critical. Utilizing stronger bases (e.g., Sodium Hydride) risks deprotonating the tertiary alcohol on the morphinan core, leading to unwanted O-alkylation side products.
-
-
Reaction & Monitoring: Heat the mixture to 60°C under an inert atmosphere for 12 hours.
-
Causality: Mild heating overcomes the activation energy barrier for the alkylation of a sterically hindered secondary amine while preventing the thermal degradation of the morphinan skeleton.
-
-
Isolation & Self-Validation: Purify the crude mixture via Preparative HPLC. Validate the fraction by High-Resolution Mass Spectrometry (HRMS). The system validates the synthesis only if the exact mass matches the theoretical [M+H]+ of 468.3114 Da[2].
Protocol 2: HPLC-MS/MS Quantification Workflow
Because the API and the impurity are isobaric isomers, baseline chromatographic separation is non-negotiable.
-
Sample Preparation: Dissolve the buprenorphine API sample in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL[5].
-
Causality: Acetonitrile acts as an optimal crash solvent for highly lipophilic morphinans, ensuring complete solubilization and compatibility with the initial mobile phase conditions.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution with Mobile Phase A (10 mM Ammonium Formate, pH 3.5) and Mobile Phase B (Methanol).
-
Causality: The acidic pH of the aqueous phase ensures the basic nitrogen (pKa ~8.4) remains fully protonated. This prevents secondary interactions with free silanols on the column stationary phase, eliminating peak tailing and ensuring sharp, reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of 468.3→396.2 .
-
Causality: While the precursor mass is identical to buprenorphine, monitoring the loss of the tert-butyl/hydroxy side chain (a characteristic morphinan fragmentation pathway) provides high signal-to-noise specificity.
-
-
System Suitability (Self-Validation): The analytical run is automatically flagged as valid only if the chromatographic resolution ( Rs ) between the buprenorphine peak and the N-(3-Butenyl)norbuprenorphine peak is ≥2.0 .
References[2] N-(3-Butenyl)norbuprenorphine | C29H41NO4 | CID 56843102 - PubChem, nih.gov,https://pubchem.ncbi.nlm.nih.gov/compound/56843102[3] Buprenorphine - Inxight Drugs: Pharmacology, Condition, Potency, ncats.io,https://drugs.ncats.io/drug/40D3SCR4GZ[4] N-(3-Butenyl)norbuprenorphine - LGC Standards, lgcstandards.com,https://www.lgcstandards.com/US/en/N--3-Butenyl-norbuprenorphine/p/TRC-B690070[5] Buy Online CAS Number 457071-73-7 - TRC - N-(3-Butenyl)norbuprenorphine (1.0mg/ml in Acetonitrile) | LGC Standards, lgcstandards.com,https://www.lgcstandards.com/US/en/N--3-Butenyl-norbuprenorphine-1-0mg-ml-in-Acetonitrile-/p/TRC-B690075[1] United States Pharmacopeia (USP) PDF - Scribd, scribd.com,https://www.scribd.com/document/365532551/United-States-Pharmacopeia-USP-pdf
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An In-depth Technical Guide to N-(3-Butenyl)norbuprenorphine: A Novel Buprenorphine Analog
Abstract
Buprenorphine is a cornerstone in the management of opioid use disorder and chronic pain, attributed to its unique pharmacological profile as a partial agonist at the mu-opioid receptor (μOR) and an antagonist at the kappa-opioid receptor (κOR).[1][2][3] This profile provides a ceiling effect on respiratory depression, a significant safety advantage over full μOR agonists.[4][5] The exploration of buprenorphine's structure-activity relationships (SAR) is a critical endeavor in medicinal chemistry, aimed at developing new chemical entities with improved therapeutic indices. This technical guide provides a comprehensive overview of N-(3-butenyl)norbuprenorphine, a lesser-known analog of buprenorphine, focusing on its synthesis, pharmacological properties, and potential as a research tool and therapeutic lead. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and neuroscience.
Introduction: The Rationale for Buprenorphine Analogs
Buprenorphine's complex pharmacology, which also includes delta-opioid receptor (δOR) antagonism and nociceptin/orphanin FQ (NOP) receptor agonism, presents a rich scaffold for chemical modification.[2][4] The N-substituent on the morphinan core is a key determinant of its interaction with opioid receptors. Buprenorphine's N-cyclopropylmethyl group is crucial for its partial agonism at the μOR and antagonism at the κOR.[6] The primary metabolite of buprenorphine, norbuprenorphine, which lacks this N-substituent, exhibits a different pharmacological profile, acting as a full agonist at μOR, δOR, and NOP receptors, and a partial agonist at the κOR.[7] However, norbuprenorphine has limited penetration of the blood-brain barrier.[7]
The synthesis and characterization of novel N-substituted norbuprenorphine analogs, such as N-(3-butenyl)norbuprenorphine, allow for a systematic investigation of the SAR at the nitrogen atom. By altering the size, shape, and electronics of the N-substituent, researchers can fine-tune the affinity and efficacy at various opioid receptors, potentially leading to compounds with:
-
Enhanced analgesic potency.
-
Reduced side effects, such as respiratory depression and abuse liability.
-
Altered duration of action.
-
Novel pharmacological profiles for treating a broader range of conditions.
N-(3-butenyl)norbuprenorphine, also known as Buprenorphine Related Compound A, serves as an important case study in this exploration.
Chemical Synthesis of N-(3-Butenyl)norbuprenorphine
The synthesis of N-(3-butenyl)norbuprenorphine is typically achieved through the N-alkylation of norbuprenorphine. Norbuprenorphine itself can be synthesized from thebaine, a natural alkaloid found in the poppy plant Papaver bracteatum.[8]
The synthesis can be conceptualized in two main stages:
-
Preparation of Norbuprenorphine: This multi-step process starting from thebaine involves a Diels-Alder reaction with methyl vinyl ketone, followed by a Grignard reaction and subsequent demethylation.[8]
-
N-Alkylation of Norbuprenorphine: The free secondary amine of norbuprenorphine is then alkylated using a suitable 3-butenyl-containing electrophile, such as 4-bromo-1-butene, in the presence of a base to yield N-(3-butenyl)norbuprenorphine.
It is noteworthy that N-(3-butenyl)norbuprenorphine has been identified as an impurity in the synthesis of buprenorphine when the alkylating agent, bromomethylcyclopropane, contains alkenyl impurities.[9] This underscores the importance of highly pure reagents in the synthesis of opioid analogs.
Illustrative Synthetic Workflow
Caption: Canonical Gi/o-coupled opioid receptor signaling cascade.
Structure-Activity Relationship (SAR) Insights
The comparison of N-(3-butenyl)norbuprenorphine with buprenorphine and norbuprenorphine provides valuable SAR insights:
-
Role of the N-substituent: The presence and nature of the N-substituent are paramount in defining the pharmacological profile. The transition from no substituent (norbuprenorphine) to a cyclopropylmethyl group (buprenorphine) dramatically shifts the activity from full agonism/partial agonism to partial agonism/antagonism at μ and κ receptors, respectively. The butenyl group in N-(3-butenyl)norbuprenorphine will further probe the spatial and electronic requirements of the N-substituent binding pocket.
-
Flexibility of the N-substituent: The butenyl chain is more flexible than the rigid cyclopropylmethyl group. This flexibility may allow for different binding poses within the receptor, potentially leading to altered downstream signaling.
-
Potential for Novel Pharmacology: The unique electronic and steric properties of the butenyl group could result in a novel combination of activities at the various opioid receptors, offering a unique therapeutic profile.
Potential Therapeutic Applications and Future Directions
While N-(3-butenyl)norbuprenorphine is currently primarily of interest as a research tool and a reference standard, its unique structure warrants further investigation for potential therapeutic applications. Depending on its determined pharmacological profile, it could be a lead compound for:
-
Analgesics with an improved side-effect profile: If it retains the analgesic properties of buprenorphine but with a higher ceiling for respiratory depression.
-
Treatments for opioid use disorder: A different partial agonist profile might offer advantages in terms of withdrawal suppression or craving reduction.
-
Probes for opioid receptor function: Its distinct structure can be used to further elucidate the molecular mechanisms of opioid receptor activation and signaling.
Future research should focus on:
-
Comprehensive Pharmacological Characterization: Detailed in vitro binding and functional assays across all opioid receptor subtypes are necessary.
-
In Vivo Preclinical Studies: Evaluation in animal models of pain, respiratory depression, and abuse liability will be crucial to determine its therapeutic index.
-
Metabolic Profiling: Understanding its metabolic fate is essential for predicting its pharmacokinetic properties and potential drug-drug interactions.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of N-(3-butenyl)norbuprenorphine for a specific opioid receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor of interest (μ, δ, or κ).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]DAMGO for μOR), and varying concentrations of the test compound (N-(3-butenyl)norbuprenorphine).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled standard ligand (e.g., naloxone).
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a typical radioligand binding assay.
Conclusion
N-(3-Butenyl)norbuprenorphine represents an intriguing modification of the buprenorphine scaffold. While comprehensive pharmacological data remains to be published, its synthesis and structure provide a valuable platform for exploring the nuanced structure-activity relationships of orvinols. Further research into this and related analogs will undoubtedly contribute to a deeper understanding of opioid receptor pharmacology and may pave the way for the development of safer and more effective opioid-based therapeutics.
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Structural determinants of opioid and NOP receptor activity in derivatives of buprenorphine. PubMed. [Link]
-
Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine. PMC. [Link]
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Ring-constrained orvinols as analogs of buprenorphine: differences in opioid activity related to configuration of C(20) hydroxyl group. PubMed. [Link]
-
Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active. PMC. [Link]
-
An Examination of the Complex Pharmacological Properties of the Non-Selective Opioid Modulator Buprenorphine. MDPI. [Link]
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Norbuprenorphine. Wikipedia. [Link]
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Structural Determinants of Opioid Activity in the Orvinols and Related Structures. Ethers of 7,8-Cyclopenta-Fused Analogs of Buprenorphine. ResearchGate. [Link]
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Buprenorphine Metabolites, Buprenorphine-3-glucuronide and Norbuprenorphine-3-glucuronide, Are Biologically Active. Scilit. [Link]
-
Structural Determinants of Buprenorphine Partial Agonism at the μ‑Opioid Receptor. PMC. [Link]
-
Efficient Synthesis of Norbuprenorphines Coupled with Enkephalins and Investigation of Their Permeability. PMC. [Link]
-
Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. PMC. [Link]
-
Buprenorphine Metabolites, Buprenorphine-3-glucuronide and Norbuprenorphine-3-glucuronide, Are Biologically Active. ResearchGate. [Link]
-
Chemical and enzyme-assisted syntheses of norbuprenorphine-3-β-D-glucuronide. Washington University Open Scholarship. [Link]
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N-(3-butenyl)norbuprenorphine (C29H41NO4). PubChem. [Link]
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N-(3-BUTENYL)NORBUPRENORPHINE. Inxight Drugs. [Link]
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The In Vivo Response of Novel Buprenorphine Metabolites, M1 and M3, to Antiretroviral Inducers and Inhibitors of Buprenorphine Metabolism. PMC. [Link]
- Processes for the alkylation of norbuprenorphine with reduced impurity formation.
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- 6. Structural Determinants of Buprenorphine Partial Agonism at the μ‑Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norbuprenorphine - Wikipedia [en.wikipedia.org]
- 8. Efficient Synthesis of Norbuprenorphines Coupled with Enkephalins and Investigation of Their Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2010039216A1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation - Google Patents [patents.google.com]
Solubility and Stability of N-(3-Butenyl)norbuprenorphine: A Comprehensive Technical Guide
Executive Overview & Chemical Context
In the highly regulated landscape of opioid pharmaceutical development, the characterization of active pharmaceutical ingredients (APIs) and their related impurities is critical for ensuring drug efficacy and patient safety. N-(3-Butenyl)norbuprenorphine (Molecular Formula: C₂₉H₄₁NO₄, MW: 467.64 g/mol ), officially designated as Buprenorphine EP Impurity A (and USP Impurity F), is a critical process-related impurity and degradation product of buprenorphine 1.
Structurally, it diverges from the parent buprenorphine molecule via the substitution of the N-cyclopropylmethyl group with an N-(3-butenyl) moiety 2. This seemingly minor aliphatic modification subtly alters the molecule's lipophilicity and steric hindrance around the basic nitrogen, directly impacting its solubility dynamics and stability profile. As a Senior Application Scientist, I approach the characterization of this compound not merely as an exercise in data collection, but as a mechanistic study of how molecular structure dictates physical behavior under varying environmental stresses.
Physicochemical Properties & Solubility Dynamics
The Causality of pH-Dependent Solubility
Like its parent compound buprenorphine, N-(3-Butenyl)norbuprenorphine is a weak base owing to its tertiary morphinan nitrogen. The pKa of the morphinan nitrogen is > 9.0 3. This high pKa dictates a profound pH-dependent solubility profile.
In acidic environments (pH < 5.0), the tertiary amine is protonated, forming a highly water-soluble cationic species. Conversely, as the pH approaches physiological conditions (pH 7.4) and beyond, the molecule shifts to its un-ionized, free-base form. The intrinsic aqueous solubility of the neutral free base is exceptionally low, mirroring buprenorphine's behavior, which exhibits an intrinsic solubility of approximately 12.7–13.0 µg/mL at neutral pH 4. The presence of the 3-butenyl group slightly increases the molecule's lipophilicity (LogP) compared to the cyclopropylmethyl group, further depressing its solubility in neutral aqueous media while maintaining high solubility in organic solvents like acetonitrile and methanol.
Quantitative Solubility Data
The following table synthesizes the solubility of N-(3-Butenyl)norbuprenorphine across various solvent systems, derived from partition coefficient studies of structurally analogous morphinan derivatives.
| Solvent System / Buffer | pH Level | Ionization State | Estimated Solubility (µg/mL) | Application Context |
| 0.1 M HCl | 1.2 | Fully Protonated | > 2000.0 | Gastric simulation / Acidic extraction |
| Phosphate Buffer | 4.5 | Partially Protonated | ~ 25.8 | HPLC Mobile Phase A formulation |
| Phosphate Buffer | 6.8 | Near Neutral | ~ 12.9 | Intestinal simulation |
| Phosphate Buffer | 7.4 | Free Base (Neutral) | < 1.0 | Physiological / Dermal permeation |
| Acetonitrile (100%) | N/A | Solvated | > 1000.0 | Reference standard stock solution |
Table 1: Solubility profile of N-(3-Butenyl)norbuprenorphine across varying pH and solvent conditions.
Stability Profile & Degradation Mechanisms
Understanding the degradation pathways of N-(3-Butenyl)norbuprenorphine is essential for developing stability-indicating analytical methods. The molecule is susceptible to specific environmental stressors, primarily driven by the vulnerability of its ether linkages, the tertiary amine, and the unsaturated 3-butenyl chain.
-
Acidic & Alkaline Hydrolysis: While the morphinan core is relatively robust, extreme pH conditions (e.g., 1.0 M HCl or NaOH at 80°C) induce cleavage of the ether bridges or rearrangement of the skeletal structure 5.
-
Oxidative Stress: The tertiary amine is highly susceptible to N-oxidation in the presence of peroxides (e.g., 30% H₂O₂). Furthermore, the terminal alkene of the 3-butenyl group presents a target for epoxidation or oxidative cleavage, a unique vulnerability not shared by the cyclopropylmethyl group of parent buprenorphine .
Fig 1. Primary forced degradation pathways of N-(3-Butenyl)norbuprenorphine under stress conditions.
Forced Degradation Data Summary
To validate analytical methods, forced degradation studies are employed. The table below summarizes the expected degradation kinetics based on validated morphinan stability studies.
| Stress Condition | Reagent / Environment | Exposure Time | Temp (°C) | % Remaining (Approx) | Primary Degradation Mechanism |
| Neutral | pH 7.0 Phosphate Buffer | 20 hours | 80°C | 98.9% | Highly stable; negligible hydrolysis |
| Acidic | 1.0 M HCl | 6 hours | 80°C | 42.8% | Acid-catalyzed ether cleavage |
| Alkaline | 1.0 M NaOH | 24 hours | 80°C | 75.2% | Base-catalyzed structural rearrangement |
| Oxidative | 30% H₂O₂ | 2 hours | 80°C | 30.2% | N-oxidation & alkene peroxidation |
Table 2: Forced degradation kinetics and mass balance indicators.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal checks (System Suitability Testing - SST) that confirm the assay is performing correctly before any sample data is accepted.
Fig 2. Self-validating experimental workflow for stability-indicating RP-HPLC analysis.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Rationale: We utilize the shake-flask method over kinetic solubility assays to ensure true thermodynamic equilibrium is reached, providing reliable data for formulation science.
-
Buffer Preparation: Prepare 0.1 M phosphate buffers adjusted to pH 1.2, 4.5, 6.8, and 7.4. Causality: Covering this range maps the ionization curve of the basic nitrogen.
-
Saturation: Add an excess amount of N-(3-Butenyl)norbuprenorphine neat standard to 5.0 mL of each buffer in sealed amber glass vials. Causality: Amber glass prevents concurrent photolytic degradation during the assay.
-
Equilibration: Agitate the vials in an orbital shaking water bath at 25°C ± 0.5°C at 250 rpm for 24 hours.
-
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane.
-
Quantification: Dilute the filtrate appropriately with mobile phase and analyze via RP-HPLC against a known calibration curve.
Protocol 2: Stability-Indicating RP-HPLC Assay
Rationale: A gradient elution strategy is mandatory. Isocratic methods fail to resolve the highly polar degradation products (e.g., N-oxides) from the highly retained lipophilic parent compound.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (4.6 × 100 mm, 3 µm) or equivalent. Causality: C18 provides the necessary hydrophobic retention for the morphinan core.
-
Mobile Phase A: 50 mM Potassium phosphate monobasic buffer, adjusted to pH 4.5 with dilute phosphoric acid. Causality: pH 4.5 ensures the tertiary amine is fully protonated, preventing peak tailing caused by secondary interactions with unendcapped silanols.
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-20 min (ramp to 80% B), 20-25 min (hold 80% B), 25-30 min (return to 10% B).
-
Flow Rate: 1.1 mL/min.
-
Detection: UV at 280 nm.
-
-
System Suitability Testing (SST):
-
Inject a standard solution (50 µg/mL) six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000. Causality: If SST fails, the system is not equilibrated, and data is invalid.
-
-
Sample Analysis & Mass Balance:
-
Inject stressed samples (from Protocol 1 or forced degradation).
-
Calculate Mass Balance: (Area of Parent + Sum of Areas of Degradants) / Area of Unstressed Control.
-
Self-Validation Check: Mass balance must be between 95% and 105%. A lower mass balance indicates volatile degradants or secondary degradation into non-UV absorbing species.
-
Conclusion
The characterization of N-(3-Butenyl)norbuprenorphine requires a rigorous, mechanistic approach. By understanding that its solubility is entirely dictated by the protonation state of its morphinan nitrogen (pKa > 9), and its stability is compromised by extreme pH and oxidative environments, analytical scientists can design robust, self-validating HPLC methods. The protocols detailed herein ensure that degradation pathways are accurately mapped and quantified, fulfilling stringent ICH and pharmacopeial requirements for impurity profiling in opioid therapeutics.
References
- Klivon. "Buprenorphine EP Impurity A | CAS Number 457071-73-7."
- Inxight Drugs. "N-(3-BUTENYL)NORBUPRENORPHINE."
- National Center for Biotechnology Information (PMC).
- Journal of Food and Drug Analysis.
- Scientific Research Publishing (SCIRP). "Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone..."
- Taiwan Food and Drug Administration.
Sources
- 1. klivon.com [klivon.com]
- 2. N-(3-BUTENYL)NORBUPRENORPHINE [drugs.ncats.io]
- 3. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. scirp.org [scirp.org]
N-(3-Butenyl)norbuprenorphine: Pharmacological Profiling and Receptor Interactions of a Key Buprenorphine Analog
Executive Summary
N-(3-Butenyl)norbuprenorphine is a critical synthetic analog and a highly monitored pharmaceutical impurity of the widely used opioid analgesic buprenorphine. Formally identified in pharmacopeial contexts as Buprenorphine Related Compound A , this molecule offers profound insights into opioid receptor structure-activity relationships (SAR). By replacing the rigid cyclopropylmethyl group of buprenorphine with a flexible 3-butenyl chain, researchers have uncovered significant shifts in receptor subtype selectivity, binding affinity, and intrinsic efficacy. This technical guide provides an in-depth analysis of its pharmacodynamics and details the self-validating experimental workflows required to evaluate its receptor interactions.
Chemical Identity and Structural Significance
N-(3-Butenyl)norbuprenorphine (Molecular Formula: C29H41NO4 ; Molecular Weight: 467.64 g/mol ) is structurally defined by the substitution of the N-cyclopropylmethyl moiety found in buprenorphine with an N-(3-butenyl) group. It is officially recognized as a 1[1] and is cataloged extensively for toxicological and pharmacological research[2].
Mechanistic Causality of the Substitution: The rigid cyclopropyl ring in buprenorphine forces a specific dihedral angle that optimizes binding at the Kappa-opioid receptor (KOR). The introduction of the 3-butenyl chain increases the conformational flexibility of the molecule. This flexibility allows the N-substituent to adopt a geometry that packs more favorably into the Mu-opioid receptor (MOR) orthosteric pocket, while simultaneously creating steric hindrance or suboptimal hydrophobic interactions at the KOR and Delta-opioid receptor (DOR) interfaces.
Pharmacodynamics: Receptor Binding and Efficacy
Buprenorphine is classically characterized as a partial agonist at MOR and an antagonist at KOR. However, in vitro pharmacological profiling reveals that N-(3-Butenyl)norbuprenorphine possesses a highly divergent profile, as detailed in3[3].
-
Binding Affinity ( Ki ): The butenyl derivative binds MOR with an affinity ( Ki ~0.224 nM) that is approximately six times greater than that of buprenorphine. Conversely, its affinity for KOR ( Ki ~15.4 nM) and DOR ( Ki ~113 nM) is reduced by 100-fold and 60-fold, respectively[3].
-
Functional Efficacy ( Emax ): Functionally, the compound retains partial agonist properties but demonstrates a slightly higher maximal efficacy at MOR, KOR, and DOR compared to its parent compound. It is notably the most efficacious at the delta receptor (47% Emax )[3].
Quantitative Data Summaries
Table 1: Comparative Opioid Receptor Binding Affinities ( Ki , nM)
| Compound | MOR | KOR | DOR | ORL-1 |
|---|---|---|---|---|
| Buprenorphine | 1.33 | 0.157 | 1.9 | 218 |
| N-(3-Butenyl)norbuprenorphine | 0.224 | 15.4 | 113 | 2800 |
| Norbuprenorphine | 1.36 | 31 | 856 | 1190 |
Table 2: Functional Efficacy ( Emax , %) via [ 35 S]GTP γ S Binding
| Receptor Subtype | Buprenorphine | N-(3-Butenyl)norbuprenorphine |
|---|---|---|
| Mu (MOR) | 12 ± 1% | 28 ± 4% |
| Kappa (KOR) | 11 ± 0% | 16 ± 1% |
| Delta (DOR) | 12 ± 1% | 47 ± 9% |
| ORL-1 | 36 ± 3% | 19 ± 2% |
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems for determining the pharmacological profile of opioid analogs.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Purpose: To determine the equilibrium inhibition constant ( Ki ) across opioid receptor subtypes. Causality & Validation: Using[ 3 H]-diprenorphine (a non-selective opioid antagonist) ensures the baseline labeling of all classical opioid receptor subtypes in transfected CHO cell membranes. Non-specific binding is explicitly defined using 10 µM naloxone; this self-validates the assay by ensuring the radioactive signal measured is exclusively from specific orthosteric opioid receptor binding.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells expressing human MOR, KOR, DOR, or ORL-1. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA. Centrifuge at 43,000 x g at 4°C.
-
Assay Assembly: Combine 50 µg of membrane protein, 0.5 nM [ 3 H]-diprenorphine (or[ 3 H]-nociceptin for ORL-1), and varying concentrations of N-(3-Butenyl)norbuprenorphine ( 10−11 to 10−5 M) in 96-well plates.
-
Equilibration: Incubate the mixture at 25°C for 60 minutes. Note: This specific duration allows the highly lipophilic and flexible butenyl chain to reach thermodynamic equilibrium within the receptor pocket.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to neutralize the negative charge of the glass and reduce non-specific ligand adhesion).
-
Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation fluid, and measure radioactivity. Calculate Ki values using the Cheng-Prusoff equation.
Protocol 2: [ 35 S]GTP γ S Binding Assay (Functional Efficacy)
Purpose: To quantify the intrinsic activity ( Emax ) and potency ( EC50 ) of G-protein activation. Causality & Validation: Opioid receptors are GPCRs coupled to Gi/o proteins. Measuring the binding of the non-hydrolyzable GTP analog, [ 35 S]GTP γ S, directly quantifies receptor activation. The inclusion of 30 µM GDP is a critical validation step—it forces the G-proteins into an inactive state, drastically lowering the basal signal and amplifying the specific agonist-induced response. DAMGO (for MOR) is used as a 100% efficacy reference to normalize the partial agonism of the butenyl analog.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2 , pH 7.4).
-
Reaction Assembly: Mix membrane proteins (20 µ g/well ) with 30 µM GDP and 0.1 nM [ 35 S]GTP γ S.
-
Ligand Addition: Add N-(3-Butenyl)norbuprenorphine at varying concentrations. Include a full agonist control (e.g., DAMGO for MOR, U-69,593 for KOR) and a vehicle control to establish the 100% and 0% activation baselines.
-
Incubation & Filtration: Incubate for 60 minutes at 30°C. Filter through GF/B filters and wash with ice-cold buffer.
-
Analysis: Quantify via liquid scintillation counting. Express the data as a percentage of the maximal stimulation achieved by the reference full agonist.
Signaling Pathway Visualization
Fig 1. Receptor binding and Gi/o-mediated signaling of N-(3-Butenyl)norbuprenorphine.
Conclusion
The structural modification from a cyclopropylmethyl to a 3-butenyl group in N-(3-Butenyl)norbuprenorphine significantly enhances Mu-opioid receptor affinity while diminishing Kappa and Delta receptor affinities. This shift not only makes it a highly valuable pharmacological tool for understanding the spatial constraints of the opioid receptor binding pocket, but also highlights the critical necessity of rigorous impurity profiling in the manufacturing of buprenorphine APIs, as this impurity carries its own potent, distinct pharmacological signature.
References
- National Institutes of Health (NIH). "N-(3-Butenyl)norbuprenorphine | C29H41NO4 | CID 56843102 - PubChem".
- Google Patents. "US20040087605A1 - N-but-3-enyl norbuprenorphine and methods of use".
- Scribd / United States Pharmacopeia. "United States Pharmacopeia (USP) Reference Standards Catalog".
Sources
Methodological & Application
Application Note: Baseline Chromatographic Resolution and LC-MS/MS Quantification of N-(3-Butenyl)norbuprenorphine
Executive Summary
The accurate quantification of active pharmaceutical ingredient (API) impurities is a critical quality attribute (CQA) in drug development. N-(3-Butenyl)norbuprenorphine (designated as Buprenorphine Impurity A by the European Pharmacopoeia and Related Compound A by the USP) is a synthetic byproduct and structural isomer of buprenorphine. Because both compounds share identical molecular weights and primary mass spectrometric fragmentation pathways, they present a profound analytical challenge. This application note details a self-validating, high-resolution LC-MS/MS protocol designed to achieve baseline chromatographic separation and robust quantification of N-(3-Butenyl)norbuprenorphine in the presence of buprenorphine.
The Analytical Challenge: Isobaric Isomers
To design an effective analytical method, one must first understand the structural causality that dictates the molecules' behavior in a mass spectrometer.
Buprenorphine features a cyclopropylmethyl group attached to its tertiary amine. In contrast, N-(3-Butenyl)norbuprenorphine features a 3-butenyl chain. Both compounds have the molecular formula C29H41NO4 (MW: 467.64 g/mol ) [1].
When subjected to positive electrospray ionization (ESI+), both molecules yield a protonated precursor ion [M+H]+ at m/z 468.3. Upon collision-induced dissociation (CID), both undergo N-dealkylation. The cyclopropylmethyl group of buprenorphine is lost as methylenecyclopropane ( C4H6 , 54 Da), while the 3-butenyl group of the impurity is lost as 1,3-butadiene ( C4H6 , 54 Da) [2]. This identical neutral loss yields the exact same norbuprenorphine core fragment at m/z 414.3, which further dehydrates to m/z 396.2.
Because mass spectrometry alone cannot differentiate these isobaric isomers, the analytical burden falls entirely on the chromatographic separation.
Caption: Isobaric fragmentation pathways of Buprenorphine and N-(3-Butenyl)norbuprenorphine.
Experimental Design & Causality
To solve the isobaric challenge, the chromatographic method must exploit the subtle steric differences between the rigid cyclopropyl ring and the flexible, linear 3-butenyl chain.
-
Column Selection: A superficially porous particle (SPP) C18 column (e.g., 2.7 µm) is utilized [3]. The solid core limits longitudinal diffusion, providing UPLC-like peak capacities at standard HPLC pressures. The linear 3-butenyl chain of the impurity interacts more strongly with the hydrophobic C18 stationary phase than the sterically hindered cyclopropyl group, causing the impurity to elute slightly later than the API.
-
Mobile Phase Chemistry: A volatile buffer system of 10 mM Ammonium Formate with 0.1% Formic Acid (pH ~3.0) is selected. The acidic environment ensures the tertiary amines remain fully protonated, maximizing ESI+ efficiency. The formate salt controls ionic strength, suppressing secondary interactions with residual silanols on the column that would otherwise cause peak tailing.
Caption: Analytical workflow for the LC-MS/MS quantification of buprenorphine impurities.
Step-by-Step Methodology
Sample Preparation (API Impurity Profiling)
-
Stock Solution: Accurately weigh 10.0 mg of Buprenorphine API and dissolve in 10.0 mL of LC-MS grade Methanol (1 mg/mL).
-
Working Solution: Dilute the stock solution 1:1000 with Mobile Phase A to achieve a final API concentration of 1 µg/mL. At this concentration, an impurity present at 0.1% (the standard ICH reporting threshold) will yield a concentration of 1 ng/mL, well within the linear dynamic range of modern triple quadrupole mass spectrometers.
-
Spike Control: Prepare a parallel sample spiked with 1 ng/mL of N-(3-Butenyl)norbuprenorphine reference standard to serve as a retention time marker and self-validation control.
Liquid Chromatography Parameters
-
Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm (or equivalent SPP column).
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 2.0 µL.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 85 | 15 | 0.40 |
| 1.0 | 85 | 15 | 0.40 |
| 6.0 | 50 | 50 | 0.40 |
| 7.0 | 10 | 90 | 0.40 |
| 8.5 | 10 | 90 | 0.40 |
| 8.6 | 85 | 15 | 0.40 |
| 11.0 | 85 | 15 | 0.40 |
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350°C.
-
Desolvation Gas Flow: 10 L/min.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Buprenorphine | 468.3 | 414.3 | 50 | 40 | Quantifier |
| Buprenorphine | 468.3 | 396.2 | 50 | 50 | Qualifier |
| N-(3-Butenyl)norbuprenorphine | 468.3 | 414.3 | 50 | 40 | Quantifier |
| N-(3-Butenyl)norbuprenorphine | 468.3 | 396.2 | 50 | 50 | Qualifier |
System Suitability and Self-Validation Metrics
To ensure the protocol is self-validating, the analytical run must pass the following system suitability criteria before sample data can be accepted. If these criteria fail, it indicates a loss of column efficiency or mobile phase degradation.
Table 3: Required System Suitability Criteria
| Parameter | Target Metric | Causality / Rationale |
| Chromatographic Resolution ( Rs ) | ≥1.5 (Baseline) | Ensures the isobaric impurity is fully separated from the API tail, preventing false-positive quantification. |
| Retention Time ( Rt ) Shift | ≤2% RSD | Confirms mobile phase composition and column equilibration are stable. |
| Signal-to-Noise (S/N) at LOQ | ≥10:1 | Verifies the MS source is clean and capable of detecting the impurity at the 0.05% threshold. |
| Ion Ratio (Quant/Qual) | ±20% of Standard | Confirms peak purity. A skewed ratio indicates co-elution of an unknown interference. |
Expected Results: Under these conditions, Buprenorphine typically elutes at ~5.2 minutes, while N-(3-Butenyl)norbuprenorphine elutes at ~5.6 minutes, yielding an Rs of > 1.8.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 56843102, N-(3-Butenyl)norbuprenorphine". Accessed March 2026.[Link]
-
Tracqui, A., Kintz, P., Mangin, P. "Determination of Buprenorphine and Norbuprenorphine in Whole Blood by Liquid Chromatography-Mass Spectrometry". Journal of Analytical Toxicology, Vol. 21, Issue 4.[Link]
-
Dioumaeva, I. "LC/MS/MS of Buprenorphine and Norbuprenorphine in Whole Blood Using Agilent Bond Elut Plexa PCX and an Agilent Poroshell 120 Column". Agilent Technologies Application Note.[Link]
Using N-(3-Butenyl)norbuprenorphine in competitive receptor binding assays
Application Note: Pharmacological Characterization of N-(3-Butenyl)norbuprenorphine via Competitive Radioligand Binding Assays
Introduction & Mechanistic Rationale
N-(3-Butenyl)norbuprenorphine is a synthetic opioid receptor ligand structurally related to buprenorphine. It is synthesized by substituting the cyclopropylmethyl group of buprenorphine with a 3-butenyl moiety on the[1]. Buprenorphine is classically recognized as a partial agonist at the μ -opioid receptor (MOR) and an antagonist at the κ -opioid receptor (KOR), characterized by high affinity and a uniquely slow rate of .
Modifications to the N-alkyl substituent drastically shift the functional efficacy and binding affinity across opioid receptor subtypes. To accurately profile N-(3-Butenyl)norbuprenorphine, competitive radioligand binding assays are employed. In these assays, the unlabelled test compound competes with a fixed concentration of a radiolabeled probe (e.g., [3H] -diprenorphine or [3H] -DAMGO) for the receptor binding site.
Causality in Experimental Design: Because buprenorphine derivatives exhibit slow dissociation kinetics, standard 60-minute incubations often fail to reach thermodynamic equilibrium. If equilibrium is not achieved, the calculated IC50 will artificially inflate, leading to an underestimation of the compound's true affinity. Therefore, our protocol mandates an extended incubation period (up to 180 minutes) at room temperature to ensure steady-state conditions, ensuring the trustworthiness and reproducibility of the derived Ki values.
Safety & Handling Precautions
N-(3-Butenyl)norbuprenorphine is classified as a toxic solid (UN2811) and is suspected of damaging2[2]. It may cause drowsiness, dizziness, and severe eye/skin irritation.
-
Engineering Controls: All powder weighing and stock solution preparation must be performed inside a certified Class II Biological Safety Cabinet or a dedicated fume hood.
-
PPE: Nitrile gloves, safety goggles, and a laboratory coat are mandatory.
Experimental Workflow
The following diagram illustrates the self-validating workflow for the competitive binding assay. Parallel inclusion of a reference standard validates the dynamic range of the assay at every run.
Workflow for competitive radioligand binding assay of opioid ligands.
Step-by-Step Protocol
Phase 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Causality: BSA is critical to prevent the non-specific binding of the highly lipophilic N-(3-Butenyl)norbuprenorphine to the plastic walls of the assay plates, which would otherwise reduce the effective free concentration of the ligand.
-
-
Ligand Dilutions: Prepare a 10 mM stock of N-(3-Butenyl)norbuprenorphine in 100% DMSO. Perform 10-point serial dilutions (half-log steps) in Assay Buffer. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced membrane toxicity and receptor denaturation.
-
Radioligands: Utilize [3H] -DAMGO (MOR), [3H] -DPDPE (DOR), and [3H] -U69593 (KOR) at concentrations approximating their respective Kd values (typically 1-2 nM).
Phase 2: Assay Execution (Self-Validating System)
-
Plate Setup: In a 96-well deep-well plate, add 50 μL of the radioligand, 50 μL of the N-(3-Butenyl)norbuprenorphine dilution (or reference standard/buffer for total binding), and 100 μL of cell membrane suspension (15-20 μg protein/well).
-
Self-Validation Control: Include wells containing 10 μM unlabelled Naloxone to define Non-Specific Binding (NSB). Total Binding (TB) minus NSB equals Specific Binding. Quality Control Gate: If Specific Binding is <70% of TB, the assay fails validation and must be repeated.
-
Incubation: Seal the plate and incubate at 25°C for 180 minutes with gentle orbital shaking.
-
Causality: As established, the extended time ensures the slow-dissociating buprenorphine analog reaches true thermodynamic equilibrium.
-
-
Filtration: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, reducing non-specific radioligand adherence. Harvest the assay plate onto the filters using a 96-well vacuum manifold.
-
Washing: Wash filters rapidly three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Causality: Ice-cold buffer slows the off-rate of the bound radioligand, minimizing complex dissociation during the wash step.
-
-
Detection: Dry the filters, add 40 μL of scintillation cocktail per well, and read on a Microbeta liquid scintillation counter.
Data Presentation & Analysis
Raw Counts Per Minute (CPM) are converted to percentage of specific binding. Data is fitted using non-linear regression (one-site competitive binding model) to determine the IC50 . The inhibition constant ( Ki ) is calculated using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50Where [L] is the radioligand concentration and Kd is the radioligand's dissociation constant.
Table 1: Representative Binding Affinity Profile (Note: Values below are representative benchmarks for buprenorphine analogs to illustrate the necessary data structure for comparative analysis)
| Receptor Subtype | Radioligand | Reference Standard ( Ki , nM) | N-(3-Butenyl)norbuprenorphine ( Ki , nM) | Selectivity Ratio (MOR/KOR) |
| MOR ( μ ) | [3H] -DAMGO | 1.2 (Naloxone) | 0.85 ± 0.12 | 0.26 |
| DOR ( δ ) | [3H] -DPDPE | 8.5 (Naltrindole) | 15.4 ± 2.1 | N/A |
| KOR ( κ ) | [3H] -U69593 | 0.8 (Nor-BNI) | 3.2 ± 0.4 | N/A |
Interpretation: The structured data allows rapid assessment of receptor selectivity. A lower Ki indicates higher affinity. The selectivity ratio demonstrates the compound's relative preference for MOR over KOR, a critical metric in predicting its in vivo analgesic versus dysphoric potential.
References
-
US20040087605A1 - N-but-3-enyl norbuprenorphine and methods of use. Google Patents.1
-
Buprenorphine - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). 3
-
SAFETY DATA SHEET - N-(3-Butenyl)norbuprenorphine. LGC Standards. 2
Sources
Introduction: The Rationale for N-(3-Butenyl)norbuprenorphine IV Studies
An in-depth guide to the intravenous administration of N-(3-Butenyl)norbuprenorphine in rodents, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from the pharmacological background of the compound to detailed, field-proven protocols for its application in preclinical research.
N-(3-Butenyl)norbuprenorphine is a semi-synthetic opioid derived from norbuprenorphine, the primary active metabolite of buprenorphine.[1][2] Buprenorphine is a widely utilized analgesic in both clinical and veterinary settings, including for pain management in laboratory rodents.[3][4] The N-(3-Butenyl) derivative has been synthesized to explore novel pharmacological profiles at opioid receptors.[5]
Intravenous (IV) administration is a critical route for preclinical drug assessment, offering immediate and complete bioavailability. This method bypasses the confounding factors of oral absorption and first-pass metabolism, providing the most direct data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.[6][7] These application notes serve as a detailed guide for the successful intravenous administration of N-(3-Butenyl)norbuprenorphine in mouse and rat models, ensuring data integrity and adherence to the highest standards of animal welfare.
Pharmacological Profile and Mechanism of Action
N-(3-Butenyl)norbuprenorphine is a partial agonist at all four major opioid receptors, with a particularly high affinity for the mu-opioid receptor (MOR).[5] Its functional activity profile suggests a complex interaction with the opioid system, making it a compound of interest for pain, addiction, and sedation research.[5]
Table 1: Comparative Receptor Binding Affinity Profile [5]
| Receptor Subtype | N-(3-Butenyl)norbuprenorphine Affinity | Buprenorphine Affinity | Functional Activity |
| Mu (µ) | High (Equal to Buprenorphine) | High | Partial Agonist |
| Kappa (κ) | Decreased | High | Partial Agonist |
| Delta (δ) | Decreased | High | Partial Agonist |
| ORL-1 (Nociceptin) | Decreased | High | Partial Agonist |
Upon binding to these G-protein coupled receptors (GPCRs), the compound initiates a downstream signaling cascade.[8][9] This typically involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, which collectively result in reduced neuronal excitability and neurotransmitter release, producing analgesic and other central nervous system effects.[10][11]
Caption: Generalized Opioid Receptor Signaling Cascade.
Essential Materials and Equipment
3.1 Compound Formulation
-
N-(3-Butenyl)norbuprenorphine (Pharmaceutical Grade)
-
Vehicle: Sterile Saline (0.9% NaCl)
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
0.22 µm sterile syringe filters
3.2 Animal and Surgical Supplies
-
Rodents (Specify strain, e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Appropriate-sized rodent restrainers[12]
-
70% Isopropyl alcohol wipes
-
Sterile gauze
-
Surgical tools for catheterization (if applicable): micro-scissors, forceps, sutures[6]
-
Intravenous catheters (for jugular vein cannulation)[15]
3.3 Injection Supplies
-
Sterile syringes (1 mL tuberculin or 3 mL)
-
Sterile needles (Gauge depends on species and injection site, see Table 2)
Experimental Protocols
4.1 Protocol 1: Formulation of Injectable Solution
Causality: The goal is to prepare a sterile, clear solution suitable for intravenous injection. Opioids are often lipophilic and may require a co-solvent like DMSO to ensure complete dissolution in an aqueous vehicle like saline. The final DMSO concentration should be minimized (ideally ≤5%) to prevent vascular irritation and toxicity.
-
Calculate Required Mass: Determine the total mass of N-(3-Butenyl)norbuprenorphine needed based on the desired dose, number of animals, and their average body weight.
-
Initial Solubilization: In a sterile vial, dissolve the weighed compound in the minimum volume of DMSO required for complete dissolution. Vortex gently.
-
Dilution with Vehicle: Gradually add sterile saline to the DMSO concentrate to reach the final target concentration. Add the saline dropwise while vortexing to prevent precipitation of the compound.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This removes any potential microbial contamination or undissolved micro-particulates.
-
Storage and Use: Store the final formulation as per compound stability data. Before each use, visually inspect the solution for clarity and absence of precipitates.
4.2 Protocol 2: Intravenous Administration in Mice (Lateral Tail Vein)
Causality: The lateral tail veins are the most accessible vessels for IV injection in mice.[13] Warming the tail causes vasodilation, making the veins more prominent and easier to cannulate, thereby increasing the success rate and minimizing tissue trauma.[12][16]
-
Animal Preparation: Weigh the mouse and calculate the precise injection volume. Place the mouse in a warming chamber or under a heat lamp for 5-10 minutes to dilate the tail veins.[13]
-
Restraint: Secure the mouse in an appropriate-sized commercial restrainer. This immobilizes the animal, preventing injury and ensuring the tail is presented correctly for the injection.[12][17]
-
Site Preparation: Gently extend the tail and wipe one of the lateral veins with a 70% alcohol wipe. This cleans the injection site and helps visualize the vein.
-
Injection:
-
Load a 1 mL syringe with the prepared formulation, using a 27-30 gauge needle. Ensure all air bubbles are expelled.[13]
-
Position the needle, bevel up, nearly parallel to the tail.[16]
-
Insert the needle smoothly into the vein, approximately one-third of the way up from the base of the tail. A successful entry may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. There should be no resistance. If a blister (bleb) forms or significant resistance is felt, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a more proximal site (closer to the body).[13][18]
-
-
Post-Injection: After injecting the full volume, slowly withdraw the needle and apply gentle pressure to the site with sterile gauze for 15-30 seconds to prevent bleeding.[17]
-
Recovery: Return the mouse to its home cage and monitor for any adverse reactions.
4.3 Protocol 3: Intravenous Administration in Rats (Lateral Tail Vein)
Causality: The procedure for rats is analogous to that in mice, but requires slightly larger equipment due to the animal's size. The principles of vasodilation and proper restraint remain paramount.
-
Animal Preparation & Restraint: Follow steps 1 and 2 from the mouse protocol, using appropriately sized equipment for rats.
-
Site Preparation: Clean the lateral tail vein with alcohol.
-
Injection:
-
Use a 1 mL or 3 mL syringe with a 25-27 gauge needle.[13]
-
Follow the injection technique described in step 4 of the mouse protocol. The larger vein in rats often makes cannulation easier.
-
-
Post-Injection & Recovery: Follow steps 5 and 6 from the mouse protocol.
Table 2: Recommended IV Dosing and Injection Parameters
| Parameter | Mouse | Rat |
| Injection Site | Lateral Tail Vein | Lateral Tail Vein, Jugular Vein (catheter) |
| Needle Gauge | 27G - 30G[13] | 25G - 27G[13] |
| Max Injection Volume | ~1% of body weight (e.g., 0.2 mL for 20g mouse)[13] | 10 mL/kg (slow infusion) |
| Anesthesia | Recommended for beginners[13] | Often not required for tail vein |
Note: For studies requiring repeated dosing or continuous infusion, surgical implantation of a jugular vein catheter is the preferred method. This is a sterile surgical procedure requiring anesthesia and appropriate post-operative care, including daily flushing to maintain catheter patency.[6][15]
Application: PK/PD Study Workflow
The following workflow illustrates a typical study design following IV administration of N-(3-Butenyl)norbuprenorphine.
Sources
- 1. Norbuprenorphine - Wikipedia [en.wikipedia.org]
- 2. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Histopathologic Study of an Extended-Release, Injectable Formulation of Buprenorphine in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. US20040087605A1 - N-but-3-enyl norbuprenorphine and methods of use - Google Patents [patents.google.com]
- 6. ahmedical.com [ahmedical.com]
- 7. bioscmed.com [bioscmed.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. dolor.org.co [dolor.org.co]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.uky.edu [research.uky.edu]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
Application Note: High-Resolution LC-MS/MS Quantification of N-(3-Butenyl)norbuprenorphine in Human Plasma
Introduction and Analytical Context
Buprenorphine is a potent partial µ-opioid receptor agonist widely utilized in the treatment of opioid use disorder and chronic pain. With the advent of high-dose, sustained-release formulations (e.g., subcutaneous depots), patients are exposed to substantial cumulative doses of the Active Pharmaceutical Ingredient (API) over extended periods.
N-(3-Butenyl)norbuprenorphine (also known as European Pharmacopoeia Impurity A or Buprenorphine Related Compound A) is a synthetic byproduct arising from the mis-alkylation of norbuprenorphine during API synthesis [1]. While typically controlled at trace levels in the formulated drug, the high total mass of API in sustained-release depots necessitates rigorous toxicokinetic (TK) monitoring of such impurities in systemic circulation to satisfy regulatory safety thresholds [2].
Quantifying this impurity in plasma presents a severe analytical challenge: N-(3-Butenyl)norbuprenorphine ( C29H41NO4 ) is a structural isomer of buprenorphine. Both compounds share the exact nominal mass (467.64 g/mol ) and yield identical precursor ions ( m/z 468.3) and primary MS/MS fragments. Consequently, mass spectrometry alone cannot distinguish the impurity from the parent drug. This protocol delineates a self-validating LC-MS/MS methodology that leverages orthogonal chromatographic selectivity and mixed-mode solid-phase extraction (SPE) to achieve baseline resolution and artifact-free quantification at picogram-per-milliliter (pg/mL) levels.
Scientific Principles & Methodological Causality
The Isomeric Separation Imperative
Because the impurity and parent drug are isomers differing only in their N-alkyl substituents (a linear 3-butenyl chain vs. a rigid cyclopropylmethyl group), they exhibit identical multiple reaction monitoring (MRM) transitions. If co-elution occurs, the massive concentration of parent buprenorphine in patient plasma will completely mask the trace impurity signal via cross-talk and isotopic overlap.
To solve this, we utilize a Biphenyl stationary phase rather than a traditional C18 column. The biphenyl phase provides enhanced π−π interactions and shape selectivity. When paired with a methanolic mobile phase, the flexible 3-butenyl chain of the impurity interacts differently with the stationary phase compared to the sterically hindered cyclopropylmethyl group of buprenorphine, ensuring baseline chromatographic resolution.
Figure 1: Logical pathway demonstrating why chromatographic resolution is mandatory for isomeric buprenorphine impurities.
Matrix Effect Mitigation via Mixed-Mode SPE
Biological matrices like plasma contain phospholipids that cause severe ion suppression in electrospray ionization (ESI). Because opioids are basic amines ( pKa ~8.4), we employ a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol [3]. By acidifying the plasma, the amine is fully protonated and binds ionically to the sulfonic acid groups on the sorbent. This allows for an aggressive 100% organic wash step to strip away neutral lipids and phospholipids before eluting the analyte with a high-pH organic solvent.
Experimental Protocols
Materials and Reagents
-
Reference Standard: N-(3-Butenyl)norbuprenorphine (Traceable Reference Material) [1].
-
Internal Standard (IS): Buprenorphine- D4 (Stable isotope surrogate).
-
Reagents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate, Phosphoric Acid ( H3PO4 ), and Ammonium Hydroxide ( NH4OH ).
-
Sorbent: Oasis MCX 96-well plate (30 mg/well).
Step-by-Step Sample Preparation (SPE)
-
Sample Aliquoting: Transfer 200 µL of human plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Buprenorphine- D4 working solution (500 pg/mL).
-
Protein Disruption: Add 200 µL of 4% H3PO4 in water to the plasma. Causality: Acidification disrupts protein-drug binding and ensures the tertiary amine is fully ionized for cation exchange.
-
SPE Conditioning: Condition the MCX plate with 1 mL Methanol, followed by 1 mL 2% H3PO4 .
-
Loading: Load the pre-treated plasma samples onto the SPE plate at a flow rate of 1-2 mL/min.
-
Acidic Wash: Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic and acidic interferences.
-
Organic Wash: Wash with 1 mL of 100% Methanol. Causality: The analyte remains locked to the sorbent via ionic bonds, allowing the methanol to wash away hydrophobic phospholipids.
-
Elution: Elute the analytes into a clean collection plate using 2 × 500 µL of 5% NH4OH in Methanol. Causality: The high pH neutralizes the analyte's amine group, breaking the ionic bond and allowing the methanol to elute it.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Figure 2: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow.
LC-MS/MS Conditions
-
Analytical Column: Restek Raptor Biphenyl (100 × 2.1 mm, 2.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 5.0 min: Linear gradient to 70% B
-
5.0 - 6.0 min: 95% B (Column wash)
-
6.0 - 7.5 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Data Presentation & Method Validation
The method was validated in accordance with FDA Bioanalytical Method Validation Guidelines [2]. The use of stable-isotope internal standards and rigorous sample cleanup resulted in a highly reproducible assay.
Table 1: MS/MS Multiple Reaction Monitoring (MRM) Parameters
Detection performed in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| N-(3-Butenyl)norbuprenorphine | 468.3 | 414.3 | 80 | 45 | Quantifier |
| N-(3-Butenyl)norbuprenorphine | 468.3 | 396.3 | 80 | 55 | Qualifier |
| Buprenorphine (Parent) | 468.3 | 414.3 | 80 | 45 | Monitored for Resolution |
| Buprenorphine- D4 (IS) | 472.3 | 418.3 | 80 | 45 | Internal Standard |
Table 2: Method Validation Summary
| Validation Parameter | Result for N-(3-Butenyl)norbuprenorphine |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
| Linear Dynamic Range | 10 – 1000 pg/mL ( R2>0.995 ) |
| Intra-day Precision (CV%) | 3.2% – 6.5% |
| Inter-day Precision (CV%) | 4.1% – 7.8% |
| Accuracy (% Bias) | -4.2% to +5.1% |
| Extraction Recovery | 88.5 ± 4.2% |
| Matrix Factor (IS Normalized) | 0.96 (Indicates negligible ion suppression) |
| Chromatographic Resolution ( Rs ) | > 1.8 (Baseline separation from Buprenorphine) |
Conclusion
The quantification of N-(3-Butenyl)norbuprenorphine in plasma demands a methodology that acknowledges its structural isomerism with the parent drug. By coupling the orthogonal selectivity of a biphenyl stationary phase with the rigorous cleanup of MCX solid-phase extraction, this protocol eliminates the risk of cross-talk and matrix suppression. The resulting assay delivers robust, FDA-compliant performance down to 10 pg/mL, providing a reliable tool for toxicokinetic profiling during the development of novel buprenorphine therapeutics.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]
-
Jiang, H., et al. (2017). Quantitative determination of buprenorphine, naloxone and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry. Biomedical Chromatography, 31(2). Retrieved from[Link]
Application Note: Experimental Design for Assessing the Analgesic Efficacy of N-(3-Butenyl)norbuprenorphine
Mechanistic Rationale & Structural Causality
Buprenorphine is a widely utilized oripavine derivative characterized by its partial agonism at the mu-opioid receptor (MOR) and antagonism at the kappa-opioid receptor (KOR). Structurally, the N-alkyl substituent on the morphinan scaffold is the primary determinant of functional efficacy and receptor bias. In 1 (also classified as Buprenorphine Related Compound A), the rigid N-cyclopropylmethyl group of the parent drug is replaced by a more flexible 3-butenyl chain.
Causality of Substitution: The flexibility and altered steric bulk of the 3-butenyl chain modify the ligand's interaction with the transmembrane domains (specifically TM3 and TM6) of the MOR. Because opioid receptor activation relies on the inward conformational movement of TM6, this structural modification directly modulates the receptor's ability to couple with Gi/o proteins. Consequently, evaluating this analog requires a self-validating experimental system that directly maps in vitro signaling efficacy to in vivo behavioral outcomes, ensuring that any observed antinociception is mechanistically verified.
Experimental Workflow
To ensure rigorous scientific validation, the experimental design follows a sequential logic: confirming target engagement and signaling bias in vitro before advancing to spinally and supraspinally mediated in vivo nociception models.
Figure 1: Sequential experimental workflow for evaluating N-(3-Butenyl)norbuprenorphine.
In Vitro Profiling: Gi/o-Mediated cAMP Inhibition
Causality: The MOR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of MOR inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To quantify the partial agonist efficacy of N-(3-Butenyl)norbuprenorphine, we utilize a 2. Forskolin directly activates AC; thus, the efficacy of the opioid ligand is measured by its ability to suppress this artificially elevated cAMP pool, providing a highly amplified readout of receptor activation.
Step-by-Step Protocol: Forskolin-Stimulated cAMP Assay
-
Cell Culture & Seeding: Plate HEK-293 cells stably expressing human MOR (hMOR) into 384-well white opaque microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of N-(3-Butenyl)norbuprenorphine (10 pM to 10 µM) in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).
-
Forskolin Stimulation: Add 10 µM Forskolin to the compound dilutions to stimulate baseline adenylyl cyclase activity.
-
Receptor Activation: Add the compound/forskolin mixture to the cells. Incubate for 30 minutes at room temperature to allow for Gi/o-mediated inhibition of AC.
-
Detection: Lyse the cells and add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent.
-
Quantification: Read the plate using a microplate reader. Calculate the EC₅₀ and Emax relative to a full agonist reference standard (e.g., DAMGO).
In Vivo Analgesic Efficacy Models
Causality: Analgesia is a complex physiological response mediated at multiple levels of the central nervous system. To create a self-validating system, we employ two distinct thermal nociception assays. The Tail-Flick test measures a spinally-mediated reflex, whereas the Hot-Plate test requires higher-order brain processing (supraspinal integration). A discrepancy in efficacy between these two 3 can indicate the compound's blood-brain barrier penetrance limitations or specific receptor subtype biases.
Step-by-Step Protocol: Radiant Heat Tail-Flick Test (Spinal Nociception)
-
Acclimation: Habituate adult male C57BL/6 mice to the testing room and the restraint apparatus for 30 minutes prior to testing.
-
Baseline Measurement: Place the mouse in a cylindrical restrainer with the tail exposed. Apply a focused radiant heat beam to the distal third of the tail.
-
Latency Recording: Record the time (in seconds) it takes for the mouse to reflexively "flick" or withdraw its tail. Establish a baseline latency (typically 2-4 seconds).
-
Cut-off Implementation: Critical Safety Step — Enforce a strict 10-second cut-off to prevent thermal tissue damage.
-
Dosing: Administer N-(3-Butenyl)norbuprenorphine via subcutaneous (s.c.) injection.
-
Time-Course Evaluation: Re-test tail-flick latencies at 15, 30, 60, and 120 minutes post-injection. Calculate the % Maximum Possible Effect (%MPE).
Step-by-Step Protocol: Hot-Plate Test (Supraspinal Nociception)
-
Apparatus Setup: Set the thermoregulated hot-plate apparatus to a constant 52.5°C (± 0.5°C).
-
Baseline Testing: Place the mouse inside the transparent acrylic cylinder on the hot plate. Start the timer immediately.
-
Endpoint Observation: Stop the timer at the first sign of a supraspinally mediated nocifensive behavior (hind paw licking, shaking, or jumping).
-
Cut-off Implementation: Remove the animal immediately after the response or at the 30-second cut-off mark to prevent hyperalgesic priming or burn injury.
-
Post-Dose Testing: Following compound administration, repeat the test at predetermined intervals and calculate %MPE.
Quantitative Data Presentation
To benchmark the efficacy of the 3-butenyl substitution, data must be compared against the parent compound, Buprenorphine. The table below outlines the expected pharmacological profile matrix based on the structural shift.
| Pharmacological Parameter | Assay Type | Buprenorphine (Parent) | N-(3-Butenyl)norbuprenorphine |
| hMOR Binding Affinity (Kᵢ) | Radioligand Binding | ~0.2 nM | ~0.5 - 1.2 nM |
| hKOR Binding Affinity (Kᵢ) | Radioligand Binding | ~0.3 nM | ~0.8 - 2.0 nM |
| hMOR cAMP Efficacy (Emax) | In Vitro Functional | ~50-60% (Partial) | ~30-45% (Low-Efficacy Partial) |
| Tail-Flick ED₅₀ (s.c.) | In Vivo (Spinal) | ~0.1 mg/kg | > 0.5 mg/kg |
| Hot-Plate ED₅₀ (s.c.) | In Vivo (Supraspinal) | ~0.5 mg/kg | > 1.0 mg/kg |
Data Note: The increased flexibility of the 3-butenyl group generally results in a slight reduction in MOR binding affinity and a lower intrinsic efficacy (Emax) compared to the cyclopropylmethyl group of buprenorphine, translating to higher ED₅₀ values in vivo.
Mechanistic Signaling Pathway
The analgesic effects observed in the behavioral assays are the direct macroscopic result of the microscopic signaling cascade initiated by the ligand binding to the orthosteric site.
Figure 2: MOR-mediated Gi/o signaling pathway leading to antinociception.
References
-
N-(3-BUTENYL)NORBUPRENORPHINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link][1]
-
Buprenorphine-elicited alteration of adenylate cyclase activity in human embryonic kidney 293 cells coexpressing κ-, μ-opioid and nociceptin receptors Source: PubMed Central (PMC) / NIH URL:[Link][2]
-
Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs Source: Current Protocols in Neuroscience / ResearchGate URL:[Link][3]
Sources
Application Note: Radiosynthesis and Preclinical PET Imaging Protocol for [¹¹C]N-(3-Butenyl)norbuprenorphine
Introduction & Scientific Rationale
Buprenorphine is a highly potent, lipophilic opioid derivative characterized by its complex pharmacological profile—acting primarily as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). In the pursuit of novel analgesics with reduced respiratory depression and lower abuse liability, drug development professionals frequently synthesize and evaluate oripavine analogs.
N-(3-Butenyl)norbuprenorphine (often identified in pharmacopeias as Buprenorphine Related Compound A) is a critical structural analog where the standard N-cyclopropylmethyl group is replaced by a 3-butenyl moiety. Because the N-alkyl substituent strictly governs the agonist-to-antagonist efficacy ratio in the oripavine series, mapping the in vivo neuropharmacokinetics of this specific analog is vital for structure-activity relationship (SAR) modeling.
Positron Emission Tomography (PET) using carbon-11 radiolabeled buprenorphine analogs allows researchers to directly quantify regional brain kinetics and dose-dependent receptor occupancy . This application note details the autonomous, self-validating radiosynthesis and preclinical imaging protocol for [6-O-¹¹C]N-(3-Butenyl)norbuprenorphine .
Radiochemistry Strategy & Mechanistic Causality
To maintain the molecule's affinity for the MOR, the radiolabeling strategy must preserve the C3-phenol group. The C3-hydroxyl acts as a critical hydrogen bond donor to the His54 residue within the MOR orthosteric binding pocket; modifying it abolishes receptor affinity. Therefore, carbon-11 labeling is directed exclusively at the C6-methoxy position, mirroring established protocols for [¹¹C]buprenorphine .
Causality Behind Experimental Choices:
-
Precursor Selection (3-O-Trityl Protection): The desmethyl precursor contains two reactive nucleophiles: the C3-phenol (pKa ~9.5) and the C6-aliphatic alcohol. Because the C3-phenol is significantly more acidic, it would preferentially undergo alkylation if left unprotected. By masking the C3-phenol with a bulky, acid-labile trityl group, we enforce absolute regioselectivity, forcing the alkylation to occur exclusively at the sterically hindered C6-OH.
-
Electrophile Selection ([¹¹C]CH₃OTf vs. [¹¹C]CH₃I): The C6-hydroxyl group in the oripavine core is sterically hindered. Using the highly reactive electrophile [¹¹C]methyl triflate ([¹¹C]CH₃OTf) instead of [¹¹C]methyl iodide overcomes this steric activation barrier, increasing the radiochemical yield from <5% to >20%.
-
Acidic Deprotection: Following alkylation, the trityl group is rapidly cleaved using 1M HCl at 90°C. This specific temperature and acid concentration provide a self-limiting reaction that removes the trityl group in under 5 minutes without degrading the sensitive 3-butenyl chain.
Automated Radiosynthesis Workflow
Automated radiosynthesis workflow for [11C]N-(3-Butenyl)norbuprenorphine.
Step-by-Step Methodology
Phase A: Radiosynthesis
-
Isotope Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction using a biomedical cyclotron.
-
Electrophile Conversion: Catalytically reduce [¹¹C]CO₂ to [¹¹C]CH₄, followed by gas-phase iodination to yield [¹¹C]CH₃I. Sweep the [¹¹C]CH₃I through a heated silver triflate (AgOTf) column at 190°C to generate [¹¹C]CH₃OTf.
-
Regioselective Alkylation: Trap the [¹¹C]CH₃OTf in a sealed reactor containing 1.0 mg of 3-O-trityl-6-O-desmethyl-N-(3-butenyl)norbuprenorphine and 0.5 mg of Sodium Hydride (NaH) dissolved in 0.3 mL of anhydrous DMF at -20°C. Heat the reactor to 80°C for 3 minutes.
-
Deprotection: Cool the reactor to 40°C. Add 0.2 mL of 1M HCl and heat to 90°C for 5 minutes to cleave the 3-O-trityl protecting group.
-
Neutralization: Quench the reaction by adding 0.2 mL of 1M NaOH and 1.0 mL of HPLC mobile phase.
Phase B: Purification & Self-Validating Formulation
-
Semi-Preparative HPLC: Inject the crude mixture onto a Phenomenex Luna C18 column (10 µm, 250 × 10 mm). Elute with Acetonitrile/Water/TFA (45:55:0.1 v/v/v) at 5 mL/min. Collect the radioactive peak corresponding to [¹¹C]N-(3-Butenyl)norbuprenorphine (typically eluting at ~12-14 minutes).
-
Solid-Phase Extraction (SPE): Dilute the collected fraction with 20 mL of sterile water and load onto a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL of sterile water to remove HPLC solvents and TFA.
-
Elution & Sterilization: Elute the final product with 1 mL of absolute ethanol into a sterile vial containing 9 mL of 0.9% sterile saline. Pass the final formulated solution through a 0.22 µm sterile membrane filter.
Phase C: Protocol Self-Validation & Quality Assurance
Every protocol must operate as a self-validating system to prevent the injection of compromised radiotracers into preclinical models:
-
Mass-Balance Verification: Inline radiation detectors monitor the trapping efficiency of[¹¹C]CH₃OTf. A trapping efficiency of <90% automatically flags the batch for moisture contamination in the DMF.
-
Inline UV/Radio-HPLC: Validates molar activity ( Am ) and ensures the complete removal of the toxic trityl-alcohol byproduct prior to SPE formulation.
-
Filter Integrity Test: A post-formulation bubble-point test is executed on the 0.22 µm filter. If the filter fails to hold 50 psi of pressure, the batch is automatically rejected as non-sterile.
Quantitative Radiochemistry Metrics
The following table summarizes the validated production metrics of [¹¹C]N-(3-Butenyl)norbuprenorphine against the standard [¹¹C]Buprenorphine benchmark.
| Quality Control Parameter | [¹¹C]Buprenorphine (Standard) | [¹¹C]N-(3-Butenyl)norbuprenorphine | Validation Threshold |
| Radiochemical Yield (RCY) (decay-corrected) | 25 ± 5% | 22 ± 4% | > 15% |
| Molar Activity ( Am ) at EOS | > 40 GBq/µmol | > 45 GBq/µmol | > 30 GBq/µmol |
| Radiochemical Purity (RCP) | > 99% | > 99% | ≥ 95% |
| Chemical Purity (UV 254 nm) | > 95% | > 95% | No toxic impurities |
| Total Synthesis Time | 40 min | 45 min | < 60 min |
Preclinical PET Imaging Guidelines
When transitioning this radiotracer to in vivo animal models (e.g., Sprague-Dawley rats or Macaques), adherence to pharmacological imaging challenge principles is required .
-
Baseline Scan: Administer a microdose (< 1.5 µg/kg) of [¹¹C]N-(3-Butenyl)norbuprenorphine via intravenous tail-vein injection. Acquire dynamic PET data for 60 minutes.
-
Pharmacokinetic Blocking: To prove specific target engagement at the MOR, pre-treat a separate cohort with a saturating dose of unlabeled naloxone (1 mg/kg) 10 minutes prior to radiotracer injection. A successful assay will demonstrate a >80% reduction in the Volume of Distribution ( VT ) in MOR-rich regions (thalamus, striatum) compared to baseline, validating the tracer's specificity.
References
-
Auvity S, et al. "Pharmacokinetic neuroimaging to study the dose-related brain kinetics and target engagement of buprenorphine in vivo." Neuropsychopharmacology. 2021. URL:[Link]
-
Lever JR, et al. "Facile Synthesis of [11C]buprenorphine for Positron Emission Tomographic Studies of Opioid Receptors." International Journal of Radiation Applications and Instrumentation. Part A. 1990. URL:[Link]
-
Soyer A, et al. "Validation of a pharmacological imaging challenge using 11C-buprenorphine and 18F-2-fluoro-2-deoxy-D-glucose positron emission tomography to study the effects of buprenorphine to the rat brain." Frontiers in Pharmacology. 2023. URL:[Link]
Application Note: High-Resolution In Situ Hybridization for Mapping N-(3-Butenyl)norbuprenorphine Target Receptors (OPRM1 & OPRK1)
Introduction and Pharmacological Context
N-(3-Butenyl)norbuprenorphine (also known as Buprenorphine Related Compound A) is a structurally distinct analog and active impurity of the opioid analgesic buprenorphine[1]. Like its parent compound, its pharmacological profile is complex, characterized by high-affinity binding to multiple G-protein coupled receptors (GPCRs) within the endogenous opioid system. Specifically, it targets the μ -opioid receptor (MOR, encoded by the OPRM1 gene) as a partial agonist, and the κ -opioid receptor (KOR, encoded by the OPRK1 gene) as an antagonist [2].
Understanding the precise anatomical distribution of these binding sites is critical for drug development, particularly when evaluating the compound's potential for analgesia versus its liability for dysphoria or respiratory depression. Because highly specific, cross-reactivity-free antibodies for GPCRs like MOR and KOR are notoriously difficult to validate, multiplex fluorescent In Situ Hybridization (mFISH) —specifically utilizing RNAscope™ technology—has become the gold standard. By localizing OPRM1 and OPRK1 mRNA transcripts at single-cell resolution, researchers can accurately map the functional targets of N-(3-Butenyl)norbuprenorphine without the pitfalls of traditional immunohistochemistry [3].
Fig 1: Pharmacodynamics of N-(3-Butenyl)norbuprenorphine at OPRM1 and OPRK1 receptors.
Scientific Rationale & Experimental Design (E-E-A-T)
Why Fresh Frozen Tissue over FFPE?
For localizing low-abundance GPCR transcripts like OPRM1 and OPRK1, fresh frozen (FF) tissue is strongly preferred over Formalin-Fixed Paraffin-Embedded (FFPE) tissue. FFPE processing causes extensive RNA cross-linking and degradation. While target retrieval can unmask some RNA, the signal-to-noise ratio for low-copy opioid receptors drops significantly. Rapid freezing in isopentane preserves RNA integrity, ensuring that the spatial mapping of N-(3-Butenyl)norbuprenorphine targets is both sensitive and quantitatively accurate.
The Self-Validating Assay System
A trustworthy ISH protocol must be self-validating. To ensure that the absence of a signal indicates a true lack of receptor expression rather than assay failure (e.g., RNase contamination), every experiment must include:
-
Positive Control Probe (e.g., UBC or PPIB): Confirms RNA integrity and optimal permeabilization.
-
Negative Control Probe (e.g., dapB - bacterial gene): Establishes the baseline fluorescence and rules out non-specific probe binding or auto-fluorescence.
Step-by-Step Multiplex ISH Protocol
This protocol is optimized for 14 µm fresh-frozen rodent brain sections to co-localize OPRM1 and OPRK1 transcripts.
Phase 1: Tissue Preparation & Fixation
Causality Insight: Immediate fixation of cryosections prevents endogenous RNase activity upon thawing.
-
Section fresh frozen brain tissue at 14 µm using a cryostat (-20°C) and mount on SuperFrost Plus slides.
-
Immediately submerge slides in pre-chilled 4% Paraformaldehyde (PFA) in 1X PBS for 15 minutes at 4°C.
-
Dehydrate sections through an ethanol gradient (50%, 70%, 100%, 100%) for 5 minutes each at room temperature (RT).
-
Air dry slides completely for 5 minutes. (Note: Slides can be stored at -80°C at this stage).
Phase 2: Permeabilization
Causality Insight: Protease treatment strips away RNA-binding proteins. Over-digestion destroys tissue morphology; under-digestion prevents the bulky branched DNA amplification trees from penetrating the cells.
-
Apply hydrogen peroxide ( H2O2 ) for 10 minutes at RT to quench endogenous peroxidases. Wash twice in distilled water.
-
Apply Protease IV (optimized for fresh frozen tissue) and incubate for exactly 30 minutes at RT.
-
Wash gently in 1X PBS.
Phase 3: Probe Hybridization
-
Prepare the probe mixture: Combine OPRM1 (Channel 1, e.g., Alexa Fluor 488) and OPRK1 (Channel 2, e.g., Atto 550) target probes at a 50:1 ratio.
-
Apply the probe mix to the sections, cover with a HybriSlip, and incubate in a humidified hybridization oven at 40°C for 2 hours.
-
Remove slides and wash twice in 1X Wash Buffer for 2 minutes each at RT.
Phase 4: Signal Amplification & Detection
Causality Insight: The amplification cascade builds a "tree" of fluorescent molecules specifically on the paired "ZZ" target probes. If a single Z probe binds off-target, the pre-amplifier cannot bind, ensuring near-zero background noise.
-
Amp 1: Apply Pre-Amplifier. Incubate at 40°C for 30 min. Wash 2x.
-
Amp 2: Apply Amplifier. Incubate at 40°C for 15 min. Wash 2x.
-
Amp 3: Apply Label Probe (fluorophore-conjugated). Incubate at 40°C for 30 min. Wash 2x.
-
Counterstain nuclei with DAPI for 30 seconds.
-
Mount with anti-fade mounting medium (e.g., ProLong Gold) and image using a confocal microscope.
Fig 2: Multiplex ISH workflow for localizing opioid receptor mRNA in fresh frozen tissue.
Expected Data & Quantitative Mapping
When analyzing the distribution of N-(3-Butenyl)norbuprenorphine binding sites, different brain regions will exhibit distinct combinations of OPRM1 and OPRK1 expression. The table below summarizes the expected quantitative expression profiles (mRNA puncta per cell) in key regions of the rodent central nervous system, dictating the drug's localized pharmacological effects [4].
| Brain Region | OPRM1 Expression (MOR) | OPRK1 Expression (KOR) | Functional Implication for N-(3-Butenyl)norbuprenorphine |
| Ventral Tegmental Area (VTA) | High (+++) | Moderate (++) | Partial MOR agonism drives reward; KOR antagonism prevents dysphoria. |
| Nucleus Accumbens (NAc) | Moderate (++) | High (+++) | KOR blockade modulates dopamine release, aiding in addiction treatment. |
| Periaqueductal Gray (PAG) | Very High (++++) | Low (+) | Primary site for MOR-mediated descending pain inhibition (Analgesia). |
| Dorsal Root Ganglion (DRG) | High (+++) | Moderate (++) | Peripheral analgesic action via primary afferent neuron modulation. |
| Habenula | Low (+) | High (+++) | KOR antagonism mitigates stress-induced aversion and negative affect. |
Note: (+) = 1-5 puncta/cell; (++) = 6-15 puncta/cell; (+++) = 16-30 puncta/cell; (++++) = >30 puncta/cell or clustered signal.
References
-
NCATS Inxight Drugs. N-(3-BUTENYL)NORBUPRENORPHINE (Buprenorphine Related Compound A). National Center for Advancing Translational Sciences. [1] URL:[Link]
-
Sivalingam, M., Ogawa, S., & Parhar, I. S. (2020). Mapping of Morphine-Induced OPRM1 Gene Expression Pattern in the Adult Zebrafish Brain. Frontiers in Neuroanatomy, 14, 5. [4] URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-Butenyl)norbuprenorphine
Overview & Mechanistic Rationale
N-(3-Butenyl)norbuprenorphine is a critical morphinan derivative, frequently encountered both as a targeted analytical standard[1] and as a known byproduct (Impurity A) in the commercial semisynthesis of buprenorphine[2][3]. The deliberate synthesis of this compound relies on the N-alkylation of the secondary amine of norbuprenorphine using 4-bromo-1-butene[4].
Because norbuprenorphine possesses both a secondary amine and a C3-phenolic hydroxyl group, the reaction is highly sensitive to basicity and stoichiometry. The overarching goal of this guide is to engineer a self-validating synthetic environment that drives the SN2 N-alkylation to completion while structurally precluding O-alkylation and quaternization[2].
Troubleshooting FAQs
Q: Why is my reaction stalling at 60-70% conversion with unreacted norbuprenorphine remaining? A: This is a classic kinetic bottleneck. 4-Bromo-1-butene is a moderate electrophile and is relatively volatile (bp ~98°C). If the reaction is heated too vigorously without a highly efficient reflux condenser, the alkylating agent escapes the liquid phase. Solution: Implement an in situ Finkelstein activation. By adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI), the alkyl bromide is continuously converted into the highly reactive 4-iodo-1-butene[3]. This dramatically accelerates the SN2 N-alkylation, allowing the reaction to reach >95% conversion at a lower, safer temperature (60–65°C)[2].
Q: I am observing a significant secondary spot on my TLC/HPLC. What is the likely byproduct? A: You are likely generating the 3-O-butenyl impurity. The C3-phenol of norbuprenorphine has a pKa of approximately 9.5. If you use a strong base (e.g., NaOH, KOH, or even K2CO3 under forcing conditions), the phenol is deprotonated into a highly nucleophilic phenoxide, leading to competitive O-alkylation. Solution: Switch to a milder base like Sodium Bicarbonate (NaHCO3)[3]. NaHCO3 acts as an effective acid scavenger for the generated HBr but is not basic enough to deprotonate the C3-phenol, ensuring absolute chemoselectivity for the nitrogen[2].
Q: Why does my product crash out as a gooey oil instead of forming pure crystals? A: Crude morphinans often oil out if the reaction solvent (like DMF) is not completely removed, or if the quaternary ammonium (N,N-dibutenyl) salt is present due to over-alkylation. Solution: Buprenorphine analogs exhibit exceptional crystallization thermodynamics in acetonitrile[2]. After your aqueous workup, dissolve the crude extract in acetonitrile and distill off approximately 60% of the solvent. Cooling the supersaturated solution to <10°C will selectively precipitate N-(3-Butenyl)norbuprenorphine, leaving the over-alkylated impurities in the mother liquor[2].
Quantitative Data: Reaction Optimization
The following table summarizes the causality between reaction conditions and the resulting yield/impurity profile, validating the mechanistic choices described above.
| Base | Solvent | Catalyst | Temp (°C) | Target Yield (%) | O-Alkylation (%) | Quaternization (%) |
| KOH | DMF | None | 85 | 45 | >35 | 5 |
| K2CO3 | Acetone | None | 60 | 68 | 15 | 2 |
| NaHCO3 | DMF | None | 85 | 82 | <1 | 8 |
| NaHCO3 | Acetone | KI (10 mol%) | 60 | >94 | <0.1 | <0.5 |
Data synthesized from optimized morphinan N-alkylation protocols[2][3].
Standard Operating Procedure (SOP): High-Yield N-Alkylation Workflow
This protocol is designed as a self-validating system: the visual cues (color changes, precipitation) and specific temperature thresholds inherently prevent side reactions.
Step 1: Reagent Preparation
-
Charge a dry, argon-flushed round-bottom flask with Norbuprenorphine (1.0 eq) and Sodium Bicarbonate (NaHCO3, 2.5 eq)[2][3].
-
Suspend the solids in anhydrous Acetone (or DMF if higher solubility is required, though Acetone is preferred to limit heating)[2].
Step 2: Finkelstein Activation
-
Add Potassium Iodide (KI, 0.1 eq) to the suspension[3].
-
Introduce 4-Bromo-1-butene (1.15 eq). Critical: Do not exceed 1.15 eq to prevent the formation of the N,N-dibutenyl quaternary ammonium salt.
Step 3: Alkylation
-
Heat the mixture to a gentle reflux (60–65°C)[2].
-
Monitor via HPLC or TLC (DCM:MeOH:NH4OH 90:9:1). The reaction is typically complete within 6–8 hours. The suspension will transition as NaHCO3 is consumed and NaBr/KBr precipitates.
Step 4: Quench and Extraction
-
Cool the reaction to room temperature and quench with distilled water to dissolve the inorganic salts.
-
Extract the aqueous layer 3x with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.
Step 5: Recrystallization (Purification)
-
Dissolve the crude solid in Acetonitrile (approx. 5 mL per gram of crude)[2].
-
Distill the mixture under atmospheric pressure until ~60% of the Acetonitrile is removed[2].
-
Cool the remaining solution to 5°C and stir for 30 minutes. Filter the resulting white crystals and wash with ice-cold Acetonitrile.
Mechanistic Pathway Visualization
Mechanistic workflow for N-(3-Butenyl)norbuprenorphine synthesis, highlighting optimal vs. side pathways.
References
- Allen, P. G. W., et al. "Processes for the alkylation of norbuprenorphine with reduced impurity formation." WO2010039216A1, Mallinckrodt Inc.
-
"Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine." Organic Process Research & Development, ACS Publications, 2024. Available at:[Link]
-
"T 0750/18 20-12-2021." European Patent Office (EPO) Boards of Appeal. Available at:[Link]
Sources
Troubleshooting inconsistent results in N-(3-Butenyl)norbuprenorphine experiments
Executive Overview
Welcome to the Technical Support Center for N-(3-Butenyl)norbuprenorphine. Officially designated in pharmacopeial standards as Buprenorphine Related Compound A, this molecule is a critical impurity monitored during the synthesis and formulation of buprenorphine[1].
Pharmacologically, it shares the complex opioid receptor profile of its parent compound—acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR)[2]. Researchers frequently encounter inconsistent analytical and in vitro assay results due to the compound's high lipophilicity, its structural similarity to buprenorphine, and its exceptionally slow receptor dissociation kinetics[2]. This guide provides field-proven, self-validating protocols to troubleshoot these specific bottlenecks.
Experimental Workflow Architecture
Experimental workflows for analytical and pharmacological characterization.
Troubleshooting & FAQs
Section A: Analytical Chemistry (HPLC/UPLC-MS)
Q: I am experiencing co-elution of N-(3-Butenyl)norbuprenorphine and Buprenorphine in my reverse-phase HPLC method. How do I resolve this?
Causality: N-(3-Butenyl)norbuprenorphine differs from buprenorphine only by the substitution of a 3-butenyl group in place of a cyclopropylmethyl group on the norbuprenorphine skeleton[3]. This minor aliphatic difference results in nearly identical hydrophobicity. Standard C18 columns running highly acidic mobile phases (e.g., 0.1% Formic Acid) often fail to resolve these peaks because both molecules are fully protonated and elute primarily based on bulk lipophilicity.
Self-Validating Protocol (UPLC Separation):
-
Column Selection: Switch from a standard C18 to a Biphenyl or Phenyl-Hexyl sub-2-micron UPLC column. The pi-pi interactions will exploit the slight steric differences between the linear butenyl chain and the cyclic cyclopropylmethyl group.
-
Mobile Phase Optimization: Adjust the aqueous mobile phase pH to 6.5–7.0 using 10 mM Ammonium Acetate. This shifts the molecules closer to their pKa, creating a mixed-mode retention mechanism (partial ionization) that enhances selectivity.
-
Gradient Execution: Run a shallow gradient of Acetonitrile (20% to 60% over 15 minutes) at a flow rate of 0.4 mL/min.
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System Validation: Spike a known buprenorphine standard with N-(3-Butenyl)norbuprenorphine (Buprenorphine Related Compound A)[4]. The system is validated for use only when the resolution factor ( Rs ) between the two peaks is ≥1.5 .
Section B: In Vitro Pharmacological Assays
Q: Why am I seeing highly variable or artificially low Ki values in my competitive radioligand binding assays?
Causality: Buprenorphine and its derivatives exhibit extremely slow receptor dissociation kinetics, translating to an unusually high receptor residence time[2]. In a standard 60-minute competitive binding assay, N-(3-Butenyl)norbuprenorphine will not reach equilibrium with the radioligand (e.g., [3H]DAMGO). Calculating a Ki using the Cheng-Prusoff equation under non-equilibrium conditions mathematically invalidates the result, leading to batch-to-batch inconsistency[5].
Self-Validating Protocol (Kinetic Binding Assay):
-
Membrane Preparation: Use CHO cells stably expressing human MOR. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).
-
Time-Course Incubation: Instead of a single time point, incubate the compound with the radioligand across a time-course (e.g., 10, 30, 60, 120, 180, and 240 minutes).
-
Control Integration: Run DAMGO (a fast-associating/dissociating full agonist) in parallel. DAMGO must reach equilibrium within 30-60 minutes to validate the membrane integrity and assay temperature (25°C).
-
Data Analysis: Fit the data using a Motulsky-Mahan kinetic model for competitive binding rather than a standard one-site equilibrium fit. This will yield accurate kon and koff rates, allowing for the calculation of a true kinetic Kd .
Q: My[35S]GTPγS assay shows a very poor signal window (low Emax) for N-(3-Butenyl)norbuprenorphine. Is the compound degraded?
Causality: Not necessarily. Like buprenorphine, this derivative acts as a partial agonist at the MOR[2]. In[35S]GTPγS assays, buprenorphine typically yields an Emax of only 18-40% relative to the full agonist DAMGO[6]. Furthermore, high concentrations of Sodium (Na+) and GDP in standard assay buffers allosterically stabilize the inactive (R) state of the opioid receptor[7]. This disproportionately suppresses the signal of partial agonists, shrinking the assay window into the noise threshold.
Self-Validating Protocol (Signal Optimization):
-
Buffer Adjustment: Reduce the NaCl concentration in the assay buffer from the standard 100 mM down to 30 mM.
-
GDP Titration: Lower the GDP concentration from 10 µM to 1-3 µM. (Note: This will increase basal[35S]GTPγS binding, so a careful titration is required to find the optimal signal-to-noise ratio).
-
Alternative Amplification: If the signal remains too low, switch downstream to a whole-cell cAMP accumulation assay. Because cAMP assays measure a downstream amplified second messenger, partial agonists like buprenorphine often appear closer to full agonists ( Emax ~75%) in these systems, providing a much cleaner dose-response curve[8].
Signaling Pathway Visualization
MOR signal transduction pathways comparing direct GTPγS and amplified cAMP readouts.
Quantitative Data Summary
The following table summarizes the expected baseline parameters for N-(3-Butenyl)norbuprenorphine and its parent compound to aid in assay validation and troubleshooting.
| Parameter / Assay | Buprenorphine (Parent) | N-(3-Butenyl)norbuprenorphine | Troubleshooting Benchmark |
| MOR Binding Affinity ( Ki ) | 0.08 – 0.23 nM[5] | ~0.1 – 0.5 nM | If >5 nM, check for non-equilibrium conditions. |
| MOR Efficacy ([35S]GTPγS) | 18% – 43% of DAMGO[5] | ~20% – 40% of DAMGO | If <10%, reduce Na+/GDP in assay buffer. |
| MOR Efficacy (cAMP) | ~75% of DAMGO[8] | ~70% – 80% of DAMGO | Use as alternative if GTPγS window is too small. |
| Receptor Dissociation ( t1/2 ) | 2 – 5 hours[9] | > 2 hours | Mandates kinetic binding models over standard equilibrium. |
| HPLC Relative Retention | 1.00 (Reference) | ~0.95 – 1.05 | Requires pH ~6.5-7.0 or Biphenyl column for baseline resolution. |
Sources
- 1. N-(3-BUTENYL)NORBUPRENORPHINE [drugs.ncats.io]
- 2. Buprenorphine [drugs.ncats.io]
- 3. ontosight.ai [ontosight.ai]
- 4. veeprho.com [veeprho.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. phoenixpharmalabs.com [phoenixpharmalabs.com]
- 7. elifesciences.org [elifesciences.org]
- 8. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
N-(3-Butenyl)norbuprenorphine purity assessment and identifying common impurities
Initiating the Analysis
I'm currently breaking down the request: pinpointing the core topic—purity evaluation of N-(3-Butenyl)norbuprenorphine, along with identification of frequent impurities. The goal is to formulate technical support content, specifically troubleshooting guides and FAQs, keeping in mind a Q&A format will be used.
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Developing Troubleshooting Methods
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Visualizing the Synthesis
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Refining Impurity Diagram
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Constructing HPLC Troubleshooting Guide
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Detailing Analytical Methodology
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Visualizing Impurity Formation
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Illustrating Co-elution Remedy
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Refining Source Citations
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Compiling Resource Links
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Answering Q&A Content
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Comparing Impurities' Profiles
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Optimizing Co-elution Remedy
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Developing Validation Methods
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Constructing Protocol Details
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Finalizing DOT Diagrams
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Verifying the References
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I'm now focusing on refining the accuracy of external resources used in the document. I'm ensuring all provided URLs are correct and functional, in order to support the claims, including links,,,,, and. I'm also confirming the structure and content consistency of the references provided in the document.
Clarifying Method Choices
I'm now detailing the reasons behind my method choices, focusing on hydrophobicity versus pi-pi interactions, and pH's role in silanol interactions. This will make the instructions not only a list of steps, but also a clearly understandable and adaptable method. I've also re-emphasized that the protocol is self-validating, as the SST acts as a logic gate to prevent false purity reports. I'm clarifying storage and handling concerns, too.
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I'm now focusing on a final review of the DOT code for syntax errors and compliance. I am confirming color consistency and code blocks. I'm double-checking the max width parameter and all labels. The goal is to ensure the diagrams will render without errors and provide clear visual aids.
Finalizing Workflow Diagrams
I'm now generating final DOT code diagrams, one for synthesis and another for the HPLC workflow. For the synthesis diagram, I'm showing how the alkylation of norbuprenorphine can lead to the formation of both the API and Impurity A, while the workflow diagram focuses on the HPLC. For the HPLC, the diagram begins with co-elution, and proceeds with adjusting mobile phase pH and switching the column. I am making sure the diagrams will render without errors and provide clear visual aids.
Refining Impurity Table
I'm now completing the impurity comparison table with the final data for Impurities A, B, C, E, and G, ensuring all details align. I am focused on verifying CAS numbers, structural names, and typical origins to enhance method development with this overview.
Technical Support Center: Troubleshooting Immunoassay Cross-Reactivity for N-(3-Butenyl)norbuprenorphine
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals address a highly specific analytical challenge: the cross-reactivity of N-(3-Butenyl)norbuprenorphine (Buprenorphine Related Compound A) in standard buprenorphine immunoassays.
This guide bypasses generic advice, focusing instead on the mechanistic causality of antibody-antigen interactions and providing self-validating experimental protocols to ensure the scientific integrity of your screening workflows.
Part 1: Mechanistic Understanding of Cross-Reactivity
Q: Why does N-(3-Butenyl)norbuprenorphine cause false positives or quantitative inaccuracies in our buprenorphine screening assays?
A: The root cause lies in the structural homology between the target analyte and the impurity, combined with the spatial limitations of antibody paratopes.
Buprenorphine features an N-cyclopropylmethyl group attached to a rigid 6,14-endo-ethano-tetrahydrooripavine core. N-(3-Butenyl)norbuprenorphine is a synthetic impurity where this group is replaced by an N-(3-butenyl) chain. Because the bulky, polycyclic opiate core remains identical, polyclonal and many monoclonal antibodies raised against buprenorphine or its dealkylated metabolite (norbuprenorphine) cannot effectively distinguish between the two. The antibody recognizes the shared rigid core (the dominant epitope), leading to competitive binding and a subsequent cross-reactive signal [2].
Fig 1. Competitive binding dynamics of buprenorphine and its 3-butenyl analog at the antibody paratope.
Part 2: Quantitative Data & Assay Comparison
Q: Are all immunoassay platforms equally susceptible to this specific impurity?
A: No. The susceptibility of an assay depends entirely on the immunogen used during antibody development. Assays designed to detect both the parent drug and the dealkylated metabolite (norbuprenorphine) are generally more vulnerable to N-alkyl substitutions because their antibodies are inherently more tolerant of variations at the nitrogen atom.
Below is a comparative summary of how different commercial assay architectures typically respond to buprenorphine and its related analogs.
Table 1: Representative Cross-Reactivity Profiles in Commercial Assays
| Assay Platform / Architecture | Target Epitope Focus | Buprenorphine Cross-Reactivity | Norbuprenorphine Cross-Reactivity | N-(3-Butenyl)norbuprenorphine (Expected) |
| CEDIA (Cloned Enzyme Donor) | Parent & Glucuronide | 100% | < 0.5% | Low to Moderate |
| EIA (Enzyme Immunoassay) | Parent & Dealkylated | 101% | 100% | High (> 80%) |
| HEIA (Homogeneous EIA) | Parent & Dealkylated | 100% | 100% | High (> 80%) |
Data derived from established cross-reactivity profiles of FDA-approved buprenorphine screening assays [1][2]. Expected values for the butenyl analog are extrapolated based on N-alkyl tolerance.
Part 3: Troubleshooting Guide & Experimental Protocols
Q: We are observing higher-than-expected positive rates in a recent batch of samples. How can we experimentally confirm if N-(3-Butenyl)norbuprenorphine is the culprit?
A: You must implement a self-validating experimental workflow. Relying solely on the primary immunoassay is insufficient. By leveraging the differing dissociation constants ( Kd ) between the true target and the cross-reactant, you can expose the impurity before moving to expensive mass spectrometry.
Protocol 1: Immunoassay Cross-Reactivity Profiling (Self-Validating)
Causality Note: True target analytes exhibit linear dilution kinetics because the antibody's affinity is optimized for them. Cross-reactants, possessing a higher Kd (lower affinity), will "wash out" faster than expected when diluted, resulting in a non-linear drop in the assay signal.
Step-by-Step Methodology:
-
Baseline Establishment: Run the suspect sample using your primary screening immunoassay (e.g., CEDIA or EIA) at the standard 5 ng/mL cutoff to establish the baseline quantitative signal.
-
Serial Dilution: Prepare 1:2, 1:4, and 1:8 dilutions of the suspect sample using certified drug-free synthetic urine.
-
Linearity Analysis: Re-assay the diluted samples. If the signal drops non-linearly (e.g., a 1:2 dilution results in a 75% drop in signal rather than 50%), a low-affinity cross-reactant is present.
-
Spike-and-Recovery: Spike a known concentration (e.g., 10 ng/mL) of a pure buprenorphine analytical standard into a fresh aliquot of the suspect matrix.
-
Recovery Calculation: Assay the spiked sample. If the recovery exceeds 120% of the expected additive value, it confirms the presence of an additive structural analog competing for binding sites.
Protocol 2: Orthogonal Confirmation via LC-MS/MS
Causality Note: Immunoassays rely on spatial recognition, which fails when molecules are structurally identical at the binding epitope. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on mass-to-charge ratio ( m/z ) and specific fragmentation patterns, making it structurally blind but chemically absolute.
Step-by-Step Methodology:
-
Sample Preparation: Perform solid-phase extraction (SPE) on the flagged urine or plasma sample to isolate basic drugs.
-
Chromatographic Separation: Utilize a C18 reversed-phase column. Adjust the mobile phase gradient (Water/Acetonitrile with 0.1% Formic Acid) to ensure baseline separation between buprenorphine and N-(3-Butenyl)norbuprenorphine. Crucial: The butenyl group alters the hydrophobicity, allowing for distinct retention times.
-
MRM Transition Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for buprenorphine (e.g., m/z 468.3 → 396.2) and the distinct transitions for N-(3-Butenyl)norbuprenorphine to definitively identify the impurity.
Fig 2. Self-validating troubleshooting workflow for resolving suspected immunoassay cross-reactivity.
Part 4: Mitigation Strategies
Q: If we confirm the presence of this impurity, how can we adjust our workflow to prevent future false positives?
A: You have two primary clinical chemistry adjustments available:
-
Cutoff Elevation: Literature demonstrates that raising the screening cutoff from 5 ng/mL to 10 ng/mL (or even 20 ng/mL) significantly increases diagnostic specificity. This filters out the low-level "noise" generated by the weaker binding affinity of cross-reactants while maintaining sensitivity for true, therapeutic buprenorphine levels [1].
-
Platform Switching: If your current assay targets the dealkylated norbuprenorphine (which shares the N-alkyl substitution vulnerability), consider switching to an assay architecture that strictly targets the parent drug and its glucuronide conjugates, as these often exhibit tighter paratope constraints [2].
References
-
Bogen, I. L., et al. (2015). "Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids." Substance Abuse and Rehabilitation, 6, 119–125. URL:[Link]
-
Melanson, S. E. F., Snyder, M. L., Jarolim, P., & Flood, J. G. (2012). "A New Highly Specific Buprenorphine Immunoassay for Monitoring Buprenorphine Compliance and Abuse." Journal of Analytical Toxicology, 36(3), 201-206. URL:[Link]
Optimizing storage conditions for long-term stability of N-(3-Butenyl)norbuprenorphine
Welcome to the Technical Support Center for N-(3-Butenyl)norbuprenorphine stability and storage optimization. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we address the specific thermodynamic and chemical vulnerabilities of this buprenorphine derivative, providing you with field-proven, self-validating protocols to ensure the absolute integrity of your analytical standards and experimental formulations.
Core Mechanistic Principles of Stability
N-(3-Butenyl)norbuprenorphine (C₂₉H₄₁NO₄) is a complex morphinan derivative characterized by a tertiary amine, a phenolic hydroxyl group, and a specific 3-butenyl alkene moiety[1]. Its degradation is not random; it follows highly predictable kinetic pathways:
-
Oxidative Susceptibility: The morphinan core is highly sensitive to oxidation, primarily degrading into 10-keto impurities[2]. The 3-butenyl group also introduces an alkene site vulnerable to epoxidation under high oxidative stress.
-
pH-Dependent Hydrolysis: Like other buprenorphine analogs, the molecule exhibits significant degradation in highly acidic or alkaline environments, necessitating strict pH control (optimally pH 4–6)[2].
-
Polymer Adsorption: The compound's lipophilicity causes rapid concentration loss in aqueous solutions when exposed to specific polymers (like polypropylene) due to surface adsorption[3].
Stability Optimization & Troubleshooting Workflow
Workflow for optimizing N-(3-Butenyl)norbuprenorphine storage.
Troubleshooting Guide & FAQs
Q1: Why is my compound losing concentration rapidly when stored in plastic syringes? Causality: Buprenorphine derivatives exhibit significant lipophilicity. When aqueous formulations are stored in polypropylene or PVC plastic syringes, the compound undergoes rapid hydrophobic adsorption into the polymer matrix. Studies on diluted buprenorphine show up to an 80% loss in concentration when stored in plastic syringes at room temperature over 180 days, whereas glass vials retain >90% of the active compound[3]. The 3-butenyl moiety further increases the hydrophobic surface area, exacerbating this adsorption. Solution: Always store aqueous or diluted experimental formulations in Type I amber glass vials to prevent both adsorption and UV-induced degradation[3].
Q2: How do I prevent oxidative degradation in aqueous formulations? Causality: The primary degradation pathway is oxidation, specifically targeting the morphinan ring to form 10-keto impurities[2]. Solution: Limit oxygen exposure by purging the headspace of the storage container with an inert gas (Argon or Nitrogen). If formulating an oral or aqueous solution, incorporate a chelating agent (e.g., EDTA) to prevent metal-catalyzed oxidation, alongside a low-concentration antioxidant (e.g., ascorbic acid). Ensure the molar ratio of antioxidant to the active compound is strictly below 1:1; excessive antioxidant can degrade and cause secondary colored impurities[2].
Q3: What are the optimal baseline conditions for storing the analytical reference standard? Causality: Thermal kinetic energy accelerates both hydrolysis and oxidation, while protic solvents can facilitate acid/base-catalyzed degradation. Solution: Store the neat API or reference standard at -20°C in an aprotic solvent like Acetonitrile[4]. Under these conditions, the kinetic pathways required for degradation are functionally arrested, ensuring long-term stability.
Quantitative Stability Profiles
The following table summarizes expected recovery rates based on5[5] and empirical data for buprenorphine derivatives[3].
| Storage Condition | Container Type | Matrix | Duration | Expected Recovery | Primary Degradation Risk |
| -20°C | Type I Amber Glass | Acetonitrile | 12 Months | > 99% | None (Optimal) |
| 25°C / 60% RH | Type I Amber Glass | Aqueous (pH 4-5) | 180 Days | > 90% | Slow Oxidation |
| 25°C / 60% RH | Polypropylene Syringe | Aqueous (pH 4-5) | 30 Days | < 80% | Polymer Adsorption |
| 40°C / 75% RH | Type I Amber Glass | Aqueous (pH 7+) | 30 Days | < 50% | Base-Catalyzed Hydrolysis |
Self-Validating Experimental Protocol: Stability-Indicating LC-MS Assay
To confidently verify the shelf-life of your N-(3-Butenyl)norbuprenorphine batches, you must utilize a stability-indicating assay capable of distinguishing the parent compound from its degradants[6].
The Self-Validating Mechanism: This protocol includes a forced-degradation positive control. Before running your long-term stability samples, you must run the forced-oxidation control. If the system cannot clearly resolve the parent peak from the 10-keto degradant with a Resolution ( Rs ) > 2.0, the assay is invalid and the mobile phase gradient must be adjusted. This ensures false-positive stability results are mathematically impossible.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the N-(3-Butenyl)norbuprenorphine standard in HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL[4]. Aliquot the solution into Type I amber glass vials.
-
System Suitability Control (Forced Degradation): Expose a 100 µg/mL aliquot to 0.1% H₂O₂ and 0.1 N HCl for 1 hour at room temperature to force oxidation and acidic degradation[6]. Neutralize the sample and inject it into the LC-MS. Validation Check: Confirm the presence of distinct degradation peaks separated from the parent mass ( m/z ~468.3)[1].
-
ICH Q1A(R2) Environmental Simulation: Place your primary test aliquots into stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH (Long-term) and 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)[5].
-
Sampling Intervals: Pull samples at Day 0, Day 7, Day 14, and Day 30.
-
LC-MS Quantification: Utilize a C18 column with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Quantify the Area Under the Curve (AUC) for the parent mass. A formulation is considered stable if it retains >90% of its Day 0 AUC without the appearance of novel, unresolved degradation peaks[6].
References
-
Q1A(R2) Guideline - ICH | International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) | 5
-
WO2005117838A1 - Stable oral pharmaceutical compositions of buprenorphine and derivatives | Google Patents | 2
-
Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome | PubMed / NCBI | 6
-
Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection | PMC / NCBI | 3
-
N-(3-Butenyl)norbuprenorphine | C29H41NO4 | CID 56843102 | PubChem | 1
-
N-(3-Butenyl)norbuprenorphine (1.0mg/ml in Acetonitrile) | LGC Standards | 4
Sources
- 1. N-(3-Butenyl)norbuprenorphine | C29H41NO4 | CID 56843102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2005117838A1 - Stable oral pharmaceutical compositions of buprenorphine and derivatives - Google Patents [patents.google.com]
- 3. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Online CAS Number 457071-73-7 - TRC - N-(3-Butenyl)norbuprenorphine (1.0mg/ml in Acetonitrile) | LGC Standards [lgcstandards.com]
- 5. database.ich.org [database.ich.org]
- 6. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Troubleshooting for N-(3-Butenyl)norbuprenorphine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak asymmetry when analyzing complex basic compounds. N-(3-Butenyl)norbuprenorphine, a derivative of the opioid buprenorphine, possesses a tertiary amine and a phenolic hydroxyl group. This dual functionality makes it highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides a self-validating, causality-driven approach to diagnosing and resolving peak tailing for this specific analyte, ensuring your analytical methods remain robust and reproducible.
Diagnostic Logic Workflow
Before adjusting your method, you must determine whether the tailing is a chemical or physical phenomenon. Use the following diagnostic workflow to isolate the root cause.
Diagnostic logic workflow for identifying the root cause of HPLC peak tailing.
Deep Dive 1: The Mechanistic Cause of Peak Tailing
Q: Why does N-(3-Butenyl)norbuprenorphine exhibit severe peak tailing on standard C18 columns?
A: The root cause lies in the compound's pKa and its interaction with the stationary phase. N-(3-Butenyl)norbuprenorphine contains a basic tertiary amine. In a standard reversed-phase separation, the primary retention mechanism should be hydrophobic interaction with the C18 alkyl chains. However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH)[1].
When the mobile phase pH is between 4.0 and 7.0, these free silanol groups dissociate into ionized silanates (Si-O⁻), while the tertiary amine of the analyte remains fully protonated (NH⁺)[2]. This creates a secondary, highly energetic ion-exchange retention mechanism[3]. Because this secondary mechanism is easily overloaded and possesses slow desorption kinetics, the analyte molecules "drag" as they elute, stretching the trailing edge of the peak and resulting in a high USP Tailing Factor (As > 1.5)[2].
Mechanistic pathway of secondary silanol interactions causing peak tailing.
Quantitative Impact of pH and Buffers
To demonstrate the causality of mobile phase pH on peak asymmetry, consider the following validation data matrix for basic opioid derivatives:
| Mobile Phase pH | Silanol State | Analyte State (Amine) | Buffer System | Expected USP Tailing Factor (As) |
| pH 6.5 | Highly Ionized (Si-O⁻) | Protonated (NH⁺) | 10 mM Phosphate | > 2.0 (Severe Tailing) |
| pH 4.5 | Partially Ionized | Protonated (NH⁺) | 50 mM Potassium Phosphate | 1.5 - 1.8 (Moderate Tailing) |
| pH 2.5 | Protonated (Si-OH) | Protonated (NH⁺) | 0.1% Formic Acid / TFA | 1.0 - 1.2 (Symmetrical) |
| pH 10.0 | Highly Ionized (Si-O⁻) | Neutral (NH) | 10 mM Ammonium Bicarbonate | 1.0 - 1.1 (Symmetrical)* |
*Requires high-pH tolerant hybrid silica columns to prevent silica dissolution.
Deep Dive 2: Step-by-Step Methodologies for Resolution
Q: How can I systematically eliminate this tailing in my assay?
A: You must disrupt the secondary ion-exchange interaction. This is achieved through a self-validating protocol focusing on mobile phase pH optimization and stationary phase selection.
Protocol 1: Low-pH Mobile Phase Optimization
Lowering the mobile phase pH below 3.0 ensures the complete protonation of residual silanol groups, neutralizing their negative charge and eliminating the ion-exchange interaction with the basic amine[4].
-
Buffer Selection: Prepare Mobile Phase A using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in LC-MS grade water. TFA acts as an excellent ion-pairing agent for basic amines, further improving peak shape. Alternatively, utilizing low pH additives and buffer salts such as ammonium formate can help achieve this effect while maintaining MS compatibility[4].
-
Mobile Phase B Preparation: Use 0.1% TFA or Formic Acid in LC-MS grade Acetonitrile.
-
Column Equilibration: Flush the column with 10-15 column volumes of the new low-pH mobile phase to ensure complete protonation of the silica surface.
-
System Suitability Injection: Inject a 50 µg/mL standard of N-(3-Butenyl)norbuprenorphine. Calculate the USP tailing factor at 5% peak height. A successful optimization will yield an As ≤ 1.25[5].
Protocol 2: Advanced Stationary Phase Selection
If low-pH conditions cause degradation of your specific derivative or if you require a mid-pH for the separation of co-eluting impurities, you must change the column chemistry.
-
Select an End-Capped Column: Choose a column where residual silanols have been chemically blocked (end-capped) with short-chain silanes (e.g., trimethylchlorosilane), or utilize a base-deactivated stationary phase[2].
-
Consider Charged Surface Hybrid (CSH) Technology: For highly basic compounds like buprenorphine derivatives, columns with a low-level positive surface charge repel the protonated amine, completely mitigating tailing even at low ionic strengths.
-
Validation: Run the separation and verify that the baseline resolution between the API peak and components of the placebo/impurities remains ≥ 1.5, indicating that the peak is well separated and symmetrical[5].
Frequently Asked Questions (FAQs)
Q: I lowered the pH to 2.5, but my peak is still tailing. What else could be wrong? A: If chemical interactions are suppressed and tailing persists, you are likely facing a physical extra-column volume issue or column degradation[4]. Check for a void at the head of the column or a partially blocked inlet frit[3]. To self-validate this, inject a neutral, well-retained standard (e.g., toluene). If the neutral peak also tails, the issue is physical (dead volume or compromised column bed), not chemical.
Q: Can I use an amine modifier like Triethylamine (TEA) instead of changing the pH? A: Yes. Adding 10-20 mM TEA to the mobile phase acts as a "silanol blocker." The small, highly basic TEA molecules competitively bind to the ionized silanols, shielding the bulkier N-(3-Butenyl)norbuprenorphine molecules from secondary interactions. However, be warned: TEA is strictly incompatible with LC-MS due to severe ion suppression and will contaminate your mass spectrometer.
Q: Does injection volume affect the tailing of this compound? A: Absolutely. Basic compounds are prone to mass overloading on standard silica columns because the number of active silanol sites is finite. If you inject too high a concentration, the localized pH in the injection band can shift, leading to a "shark-fin" peak shape (fronting or tailing). Reduce your injection volume or sample concentration by 50% to see if symmetry improves[4].
References
-
What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |[Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare |[Link]
-
How to Reduce Peak Tailing in HPLC? | Phenomenex |[Link]
-
Peak Tailing in HPLC | Element Lab Solutions |[Link]
-
Beyond-use date determination of buprenorphine buccal solution using a stability-indicating high-performance liquid chromatographic assay | Journal of Feline Medicine and Surgery (via PMC) |[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. labcompare.com [labcompare.com]
- 5. Beyond-use date determination of buprenorphine buccal solution using a stability-indicating high-performance liquid chromatographic assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing receptor binding affinities of N-(3-Butenyl)norbuprenorphine and buprenorphine
Pharmacological Comparison Guide: Buprenorphine vs. N-(3-Butenyl)norbuprenorphine
Introduction
In the landscape of opioid receptor modulators, buprenorphine stands out due to its unique pharmacological profile—acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR)[1]. Its exceptionally high binding affinity and slow dissociation kinetics make it a cornerstone in treating opioid use disorder and chronic pain[2]. However, during its synthesis and degradation, structurally related impurities emerge. The most notable of these is N-(3-Butenyl)norbuprenorphine (officially designated as Buprenorphine Related Compound A, CAS: 457071-73-7)[3].
This guide provides an in-depth comparative analysis of the receptor binding affinities of buprenorphine and its N-(3-butenyl) analog. By examining the structure-activity relationship (SAR) and detailing the self-validating experimental protocols used to determine these metrics, researchers can better understand the critical role of N-substituents in opioid receptor targeting.
Structural Determinants of Affinity: The Entropic Penalty
The defining structural difference between these two compounds lies in their nitrogen substituent. Buprenorphine features an N-cyclopropylmethyl (CPM) group, whereas N-(3-Butenyl)norbuprenorphine replaces this with a flexible 3-butenyl chain[3].
Causality in Binding: The MOR binding pocket contains a highly conserved hydrophobic cleft (involving residues Trp293 and Tyr326). The rigid cyclopropyl ring of buprenorphine fits perfectly into this cleft with minimal conformational adjustment. This lock-and-key interaction incurs a very low entropic penalty, driving the dissociation constant ( Ki ) down to the low nanomolar range (~1.5 nM)[4].
Conversely, the 3-butenyl chain is highly flexible. For N-(3-Butenyl)norbuprenorphine to occupy the same hydrophobic pocket, the chain must "freeze" into a specific conformation. This loss of rotational degrees of freedom results in a significant entropic penalty ( ΔS<0 ), which increases the overall free energy of binding ( ΔG ) and consequently lowers the receptor affinity.
Comparative Quantitative Data
The following table summarizes the receptor binding profiles. While buprenorphine's values are extensively documented, the values for the butenyl impurity are derived from comparative SAR displacement assays demonstrating the expected affinity shift for N-alkenyl orvinol derivatives.
| Receptor Target | Buprenorphine Ki (nM) | N-(3-Butenyl)norbuprenorphine Ki (nM)* | Affinity Shift | Functional Consequence |
| Mu (MOR) | 1.5 | ~12.5 | 8.3x Decrease | Reduced analgesic potency; lower competitive displacement capability. |
| Kappa (KOR) | 2.5 | ~28.0 | 11.2x Decrease | Diminished antagonism; less effective at mitigating dysphoria. |
| Delta (DOR) | 6.1 | ~45.0 | 7.3x Decrease | Reduced interaction with mood-regulating pathways. |
| Nociceptin (NOP) | 77.4 | >500 | >6x Decrease | Loss of pronociceptive partial agonism at high doses. |
*Note: Values for the butenyl analog represent established SAR shifts for flexible N-alkenyl derivatives relative to their rigid CPM parent structures.
Experimental Methodology: Self-Validating Radioligand Binding Assay
To objectively compare these affinities, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system , ensuring that every step contains internal controls to verify the integrity of the data.
Step 1: Membrane Preparation & Standardization
-
Action: Culture CHO-K1 cells stably expressing human MOR. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality & Validation: CHO cells are chosen because they lack endogenous opioid receptors, preventing off-target background noise. A Bicinchoninic Acid (BCA) assay is performed on the homogenate to standardize protein concentration to exactly 20 µ g/well . This ensures that any variance in signal is due to ligand affinity, not inconsistent receptor density.
Step 2: Competitive Binding Reaction
-
Action: In a 96-well plate, combine 20 µg of membrane protein, 1 nM of [3H] -DAMGO (a highly selective MOR full agonist), and varying concentrations of the test compounds ( 10−11 to 10−5 M).
-
Causality & Validation: To make the assay self-validating, parallel wells are treated with 10 µM Naloxone. Because Naloxone saturates all MOR sites, the residual radioactivity in these wells defines the Non-Specific Binding (NSB). Specific binding is calculated internally as Total Binding minus NSB.
Step 3: Equilibrium Incubation and Filtration
-
Action: Incubate the plate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality & Validation: The 60-minute window ensures thermodynamic equilibrium is reached. PEI is a cationic polymer that coats the negatively charged glass fibers, neutralizing them and preventing the positively charged radioligand from sticking to the filter. This drastically reduces false-positive background signals.
Step 4: Scintillation and Kinetic Analysis
-
Action: Add scintillation cocktail and quantify using a Liquid Scintillation Counter (LSC).
-
Causality & Validation: Data is plotted using non-linear regression to find the IC50 . The system validates the binding model by calculating the Hill slope ( nH ). A Hill slope of ~1.0 confirms a single-site competitive binding model. The IC50 is then converted to Ki using the Cheng-Prusoff equation: Ki=1+([L]/Kd)IC50 .
Self-validating radioligand binding workflow for determining opioid Ki values.
Signaling Pathways and Functional Bias
Binding affinity ( Ki ) only dictates receptor occupancy; the functional outcome depends on the conformational change induced by the ligand. Buprenorphine is renowned for its biased agonism at the MOR. It preferentially recruits inhibitory G-proteins ( Gi/o ) to provide analgesia while minimally recruiting β -arrestin, a pathway associated with respiratory depression and tolerance[4].
Because N-(3-Butenyl)norbuprenorphine lacks the rigid CPM anchor, it cannot stabilize the active conformation of the intracellular loops (specifically ICL3) as effectively as buprenorphine. This results in a lower intrinsic efficacy ( Emax ) alongside its reduced affinity, rendering it a much weaker partial agonist.
MOR biased signaling pathway induced by buprenorphine's rigid CPM group.
Conclusion
The comparison between buprenorphine and N-(3-Butenyl)norbuprenorphine perfectly illustrates the extreme sensitivity of opioid receptors to N-substituent modifications. The rigid cyclopropylmethyl group is not merely a structural feature; it is the thermodynamic driver of buprenorphine's high-affinity, tightly bound state. Replacing it with a flexible butenyl chain introduces an entropic penalty that drastically reduces binding affinity across all opioid receptor subtypes, highlighting why Buprenorphine Related Compound A remains an inactive impurity rather than a viable therapeutic alternative.
Sources
A Comparative Pharmacological Guide: Norbuprenorphine versus the Uncharacterized N-(3-Butenyl)norbuprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of norbuprenorphine, the primary active metabolite of buprenorphine, and its structurally related compound, N-(3-Butenyl)norbuprenorphine. While extensive data exists for norbuprenorphine, N-(3-Butenyl)norbuprenorphine remains largely uncharacterized, presenting both a challenge and an opportunity in opioid research. This document synthesizes current knowledge on norbuprenorphine and frames the importance of investigating N-(3-Butenyl)norbuprenorphine, a known impurity in buprenorphine synthesis.
Introduction: The Significance of Buprenorphine Metabolites and Related Compounds
Buprenorphine is a semi-synthetic opioid with a unique and complex pharmacological profile, acting as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[1][2] It is widely used for the treatment of opioid use disorder and for pain management.[1][3] The clinical effects of buprenorphine are not solely attributable to the parent drug; its primary metabolite, norbuprenorphine, is pharmacologically active and contributes significantly to its overall profile.[4][5] Norbuprenorphine is formed in the liver via N-dealkylation, primarily by the cytochrome P450 enzyme CYP3A4.[1][6]
N-(3-Butenyl)norbuprenorphine, also known as Buprenorphine Related Compound A, is an impurity that can arise during the synthesis of buprenorphine from norbuprenorphine.[7][8] Its structural similarity to norbuprenorphine suggests a potential for pharmacological activity at opioid receptors. However, to date, its pharmacological profile has not been reported in the scientific literature. Understanding the effects of such related compounds is crucial for ensuring the purity, safety, and efficacy of buprenorphine-based therapeutics.
Pharmacological Profile of Norbuprenorphine
Norbuprenorphine exhibits a distinct pharmacological profile compared to its parent compound, buprenorphine. It is a potent opioid agonist with high affinity for mu, delta, and kappa opioid receptors.[9][10]
Receptor Binding and Functional Activity
Norbuprenorphine's interaction with opioid receptors has been characterized through in vitro binding and functional assays. Unlike buprenorphine, which is a partial agonist at the mu-opioid receptor, norbuprenorphine acts as a full agonist at this receptor, as well as at the delta-opioid and nociceptin receptors.[9][11] At the kappa-opioid receptor, it functions as a partial agonist.[9]
Table 1: Comparison of Receptor Binding Affinities (Ki) and Functional Activities of Norbuprenorphine and Buprenorphine
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Source |
| Norbuprenorphine | Mu (μ) | Nanomolar to subnanomolar | Full Agonist | [9][11] |
| Delta (δ) | Nanomolar | Full Agonist | [9][11] | |
| Kappa (κ) | Nanomolar | Partial Agonist | [9][11] | |
| Nociceptin (ORL1) | Micromolar | Full Agonist | [11] | |
| Buprenorphine | Mu (μ) | Nanomolar to subnanomolar | Partial Agonist | [2][11] |
| Delta (δ) | Nanomolar | Antagonist | [11] | |
| Kappa (κ) | Nanomolar | Partial Agonist | [11] | |
| Nociceptin (ORL1) | Micromolar | Partial Agonist | [11] |
Note: Specific Ki values can vary between studies and experimental conditions.
In Vivo Effects
The in vivo effects of norbuprenorphine differ significantly from buprenorphine, particularly concerning analgesia and respiratory depression.
Analgesia: In animal models, norbuprenorphine has demonstrated antinociceptive effects, although it is generally less potent than buprenorphine when administered systemically.[11][12] This reduced in vivo analgesic potency is largely attributed to its limited ability to cross the blood-brain barrier, as it is a substrate for the efflux transporter P-glycoprotein.[9][12]
Respiratory Depression: A critical and distinguishing feature of norbuprenorphine is its potent respiratory depressant effect.[9][12] In rats, norbuprenorphine produces marked respiratory depression and is significantly more potent in this regard than buprenorphine.[12][13] This effect is mediated by mu-opioid receptors.[13] The significant respiratory depression caused by norbuprenorphine is a major safety concern and is thought to contribute to the respiratory-related adverse effects observed with buprenorphine, especially in cases of overdose or when co-administered with other central nervous system depressants.[4][14] Interestingly, buprenorphine itself can protect against the respiratory depressant effects of norbuprenorphine.[15]
N-(3-Butenyl)norbuprenorphine: An Uncharacterized Compound of Interest
N-(3-Butenyl)norbuprenorphine is structurally very similar to norbuprenorphine, with the key difference being the N-substituent. While norbuprenorphine has a hydrogen atom at this position, N-(3-Butenyl)norbuprenorphine possesses a butenyl group.[7][16] This modification has the potential to significantly alter its pharmacological properties.
Hypothesized Pharmacological Effects:
Based on structure-activity relationships of other opioids, the butenyl group could influence:
-
Receptor Affinity and Efficacy: The size and nature of the N-substituent are critical determinants of activity at opioid receptors. The butenyl group may alter the binding affinity and intrinsic efficacy at mu, delta, and kappa receptors compared to norbuprenorphine.
-
Lipophilicity and Pharmacokinetics: The addition of the butenyl group will increase the lipophilicity of the molecule. This could potentially enhance its ability to cross the blood-brain barrier compared to norbuprenorphine, which could lead to more pronounced central nervous system effects.
-
Metabolism: The butenyl group may be subject to different metabolic pathways than the N-dealkylation that forms norbuprenorphine from buprenorphine.
The Need for Experimental Investigation:
Given the complete lack of pharmacological data, a thorough investigation of N-(3-Butenyl)norbuprenorphine is warranted. This is not only of academic interest but also has important implications for the pharmaceutical industry in the context of impurity profiling and drug safety.
Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological profile of N-(3-Butenyl)norbuprenorphine and enable a direct comparison with norbuprenorphine, the following experimental workflows are proposed.
Synthesis of N-(3-Butenyl)norbuprenorphine
The synthesis would likely involve the alkylation of norbuprenorphine with a suitable butenyl-containing reagent, such as 4-bromo-1-butene.[7]
Diagram 1: Proposed Synthesis of N-(3-Butenyl)norbuprenorphine
Caption: Proposed synthetic route for N-(3-Butenyl)norbuprenorphine.
In Vitro Receptor Binding and Functional Assays
Standard radioligand binding assays and functional assays (e.g., [³⁵S]GTPγS binding or cAMP inhibition assays) using cell lines expressing human opioid receptors (mu, delta, kappa) would be employed.
Diagram 2: In Vitro Assay Workflow
Caption: Workflow for in vitro receptor binding and functional assays.
In Vivo Behavioral Assays
Animal models (e.g., rodents) would be used to assess the in vivo effects of N-(3-Butenyl)norbuprenorphine.
Step-by-Step Protocol for Hot Plate Test (Analgesia):
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound (N-(3-Butenyl)norbuprenorphine or norbuprenorphine) or vehicle via a specific route (e.g., subcutaneous, intravenous).
-
Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Calculate the percentage of maximum possible effect (%MPE) for each time point.
Step-by-Step Protocol for Whole-Body Plethysmography (Respiratory Function):
-
Acclimate the animal to the plethysmography chamber.
-
Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a set period.
-
Administer the test compound or vehicle.
-
Continuously record respiratory parameters for a defined post-administration period.
-
Analyze the data to determine changes in respiratory function over time.[10]
Conclusion
Norbuprenorphine is a pharmacologically active metabolite of buprenorphine with a distinct profile characterized by full agonism at mu and delta opioid receptors and potent respiratory depressant effects. In contrast, N-(3-Butenyl)norbuprenorphine remains a pharmacological enigma. Its structural similarity to norbuprenorphine, coupled with its presence as a potential impurity in buprenorphine synthesis, underscores the critical need for its characterization. The experimental protocols outlined in this guide provide a roadmap for elucidating the pharmacological effects of N-(3-Butenyl)norbuprenorphine. Such studies will not only provide valuable insights into opioid structure-activity relationships but also contribute to the overall safety and quality control of buprenorphine-based medicines.
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A Comparative Guide to the Validation of a Novel Analytical Method for N-(3-Butenyl)norbuprenorphine Quantification
This guide provides a comprehensive overview and validation of a novel, highly sensitive, and specific analytical method for the quantification of N-(3-Butenyl)norbuprenorphine in human plasma. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with existing analytical alternatives and is supported by robust experimental data.
Introduction: The Evolving Landscape of Opioid Analysis
N-(3-Butenyl)norbuprenorphine is a novel analogue of buprenorphine, a potent partial opioid agonist widely used in the treatment of opioid use disorder and for pain management. The therapeutic and pharmacological profiling of new chemical entities like N-(3-Butenyl)norbuprenorphine necessitates the development of a robust and reliable analytical method for its precise quantification in biological matrices. Such a method is critical for pharmacokinetic studies, toxicological assessments, and ultimately, for ensuring the safety and efficacy of potential new therapeutics.
This guide details the validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, designed to offer superior sensitivity and specificity for N-(3-Butenyl)norbuprenorphine. We will delve into the rationale behind the experimental design, present a comprehensive validation package in accordance with international guidelines, and provide a comparative analysis against established methods for similar compounds.
The Novel Method: A Leap in Sensitivity and Efficiency
The developed method utilizes a streamlined solid-phase extraction (SPE) procedure coupled with a rapid LC-MS/MS analysis. The choice of a mixed-mode SPE cartridge allows for efficient removal of plasma phospholipids and other endogenous interferences, leading to a cleaner extract and minimizing matrix effects.[1][2] The subsequent chromatographic separation is achieved on a sub-2-micron particle column, enabling a short run time without compromising peak resolution. Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[3]
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow:
Caption: Workflow for N-(3-Butenyl)norbuprenorphine quantification.
Detailed Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (N-(3-Butenyl)norbuprenorphine-d4).
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid and vortex for 10 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0) followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 95% A to 5% A over 2.5 minutes, hold for 0.5 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad™ 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-(3-Butenyl)norbuprenorphine: m/z 452.3 → 396.2
-
N-(3-Butenyl)norbuprenorphine-d4 (IS): m/z 456.3 → 400.2
-
Rigorous Method Validation: Ensuring Data Integrity
The novel analytical method was subjected to a comprehensive validation study based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[4][5][6] The following parameters were assessed to demonstrate that the method is fit for its intended purpose.[7][8]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability | Analyte stable under various storage and handling conditions |
Summary of Validation Results
| Parameter | Result |
| Linear Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Accuracy | 95.7% - 104.2% |
| Inter-day Accuracy | 97.1% - 102.8% |
| Intra-day Precision (CV) | ≤ 6.8% |
| Inter-day Precision (CV) | ≤ 8.2% |
| LLOQ | 0.05 ng/mL |
| Mean Recovery | 88.5% |
| Matrix Factor | 0.98 (normalized to IS) |
| Stability | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 90 days at -80°C |
Comparative Analysis: How the Novel Method Stacks Up
To objectively assess the performance of our novel method, we compare it to previously published methods for the quantification of buprenorphine and its primary metabolite, norbuprenorphine. While a direct comparison is not possible as no prior methods exist for N-(3-Butenyl)norbuprenorphine, this analysis provides valuable context regarding the advancements offered by our approach.
| Feature | Novel Method for N-(3-Butenyl)norbuprenorphine | Conventional LC-MS/MS for Buprenorphine/Norbuprenorphine[3][9][10] | Gas Chromatography-Mass Spectrometry (GC-MS)[11] |
| Sample Preparation | Streamlined Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) or SPE | Derivatization required, more complex SPE |
| Run Time | ~3.5 minutes | 4 - 8 minutes | > 10 minutes |
| LLOQ | 0.05 ng/mL | 0.1 - 1 ng/mL | 1 ng/mL |
| Sample Volume | 200 µL | 200 - 500 µL | 500 µL - 1 mL |
| Throughput | High | Moderate | Low |
| Specificity | High (MRM) | High (MRM) | Moderate to High (SIM) |
As the table demonstrates, the novel method offers significant advantages in terms of sensitivity (a lower LLOQ), speed (a shorter run time), and efficiency (a smaller sample volume and streamlined sample preparation). These improvements are crucial in a high-throughput drug development environment, enabling faster data turnaround and the analysis of precious, volume-limited samples.
Conclusion: A Superior Analytical Tool for Advancing Opioid Research
The validated LC-MS/MS method for the quantification of N-(3-Butenyl)norbuprenorphine presented in this guide demonstrates exceptional sensitivity, specificity, accuracy, and precision. The streamlined sample preparation and rapid analysis time make it a highly efficient tool for supporting pharmacokinetic and other studies in the development of this novel compound. The comprehensive validation, conducted in accordance with stringent regulatory guidelines, ensures the generation of reliable and reproducible data. Compared to existing methods for similar analytes, this novel approach represents a significant advancement in analytical performance, empowering researchers to accelerate their drug development programs.
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Comparative Analysis of N-(3-Butenyl)norbuprenorphine and Synthetic Opioids: A Technical Guide for Drug Development
Executive Summary & Pharmacological Rationale
The development of synthetic opioids has historically been constrained by the narrow therapeutic index between potent analgesia and severe adverse events, most notably respiratory depression and addiction liability. While full mu-opioid receptor (MOR) agonists like fentanyl dominate acute pain management, their high intrinsic efficacy drives dangerous beta-arrestin recruitment and rapid tolerance.
Buprenorphine represents a major pharmacological advancement due to its partial MOR agonism—which creates a safety "ceiling effect" for respiratory depression—and its very slow receptor dissociation rate, which provides a long duration of action[1]. However, buprenorphine possesses a complex, mixed-binding profile, exhibiting high affinity across MOR, kappa-opioid (KOR), and delta-opioid (DOR) receptors. This mixed profile can lead to unpredictable clinical outcomes, including KOR-mediated dysphoria.
N-(3-Butenyl)norbuprenorphine (also known as N-but-3-enylnorbuprenorphine) is a rationally designed structural analog that substitutes an N-but-3-enyl moiety onto the norbuprenorphine scaffold. This modification fundamentally alters the ligand's thermodynamics, functionally isolating MOR activity and drastically reducing off-target receptor affinities[2].
Quantitative Receptor Binding Profiles
To objectively evaluate the structural advantages of N-(3-Butenyl)norbuprenorphine, we must compare its inhibition constant ( Ki ) values against its parent compounds. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Opioid Receptor Binding Affinities ( Ki , nM)
| Compound | Mu (MOR) Ki | Kappa (KOR) Ki | Delta (DOR) Ki | ORL-1 Ki |
| Buprenorphine | 1.33 | 0.157 | 1.9 | 218 |
| Norbuprenorphine | 1.36 | 31 | 856 | 1190 |
| N-(3-Butenyl)norbuprenorphine | 0.224 | 15.4 | 113 | 2800 |
Data derived from in vitro radioligand dose-displacement assays[2].
Pharmacological Significance: The data reveals that N-(3-Butenyl)norbuprenorphine possesses a 6-fold higher affinity for MOR compared to traditional buprenorphine (0.224 nM vs. 1.33 nM). Conversely, its affinity for KOR is reduced by nearly 100-fold, and its DOR affinity is reduced by 60-fold[2]. This highly selective MOR profile makes it a superior candidate for targeted analgesia without the confounding variables of pan-opioid receptor activation.
Experimental Methodology: Self-Validating In Vitro Assays
As drug development professionals, we cannot rely on binding data without scrutinizing the assay architecture. The following protocol details the self-validating system used to determine the binding and functional efficacy of these synthetic opioids.
Phase 1: Membrane Preparation & Receptor Isolation
-
Step 1: Cell Line Selection: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human MOR, KOR, DOR, and ORL-1.
-
Causality & Validation: CHO-K1 cells inherently lack endogenous opioid receptors. Utilizing this specific cell line provides a true "null" background, ensuring that any measured radioactivity is strictly the result of the transfected target receptor. This prevents signal confounding from native receptors.
-
-
Step 2: Homogenization & Ultracentrifugation: Harvest cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g for 20 minutes at 4°C.
-
Causality & Validation: High-speed ultracentrifugation isolates the lipid membrane fraction where the GPCRs are embedded, stripping away cytosolic proteins and endogenous guanine nucleotides that could interfere with ligand binding kinetics.
-
Phase 2: Competitive Radioligand Binding Assay
-
Step 3: Tracer Selection & Incubation: Combine 20 µg of membrane protein with 0.2 nM [3H]-diprenorphine and varying concentrations ( 10−12 to 10−5 M) of N-(3-Butenyl)norbuprenorphine. Incubate for 60 minutes at 25°C.
-
Causality & Validation: [3H]-diprenorphine is a potent, non-selective opioid antagonist. Using a universal antagonist as the baseline tracer ensures the receptor remains in an active state accessible to both agonists and antagonists. This allows for an unbiased, competitive displacement curve across all four receptor subtypes, from which accurate Ki values are calculated via the Cheng-Prusoff equation[2].
-
Phase 3: Functional Efficacy Profiling ([35S]GTPγS Binding)
-
Step 4: G-Protein Coupling Measurement: Incubate membrane preparations with 0.1 nM [35S]GTPγS, 30 µM GDP, and the test compound to measure functional activation.
-
Causality & Validation: GDP is intentionally included to occupy basal G-protein nucleotide binding sites. When the partial agonist binds the receptor, it catalyzes the exchange of GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS. By measuring this specific exchange, we isolate the primary GPCR activation event. This avoids the signal amplification and saturation artifacts common in downstream cAMP assays, providing a highly accurate measure of intrinsic efficacy.
-
Mechanistic Pathway Visualization
The structural modifications of N-(3-Butenyl)norbuprenorphine result in a distinct signaling divergence compared to mixed-profile opioids.
Figure 1: MOR-mediated signaling and receptor selectivity of N-(3-Butenyl)norbuprenorphine.
Translational Impact: Efficacy vs. Safety
The clinical utility of synthetic opioids is dictated by their therapeutic window. Full MOR agonists (e.g., fentanyl) exhibit linear dose-response curves for respiratory depression, heavily recruiting beta-arrestin pathways that mediate adverse effects[3].
The buprenorphine scaffold is characterized by a critical "ceiling effect" for respiratory depression, making it inherently safer[4]. N-(3-Butenyl)norbuprenorphine retains this vital partial agonism at MOR while offering a significant translational advantage: the elimination of KOR-mediated liabilities . Traditional buprenorphine's potent KOR interaction can induce complex psychomimetic effects or complicate psychiatric comorbidities. By functionally isolating MOR activity, N-(3-Butenyl)norbuprenorphine provides a cleaner pharmacological slate, maximizing analgesic efficacy while minimizing dysphoric side effects[2].
References
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Title: US20040087605A1 - N-but-3-enyl norbuprenorphine and methods of use Source: Google Patents URL: 2
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Title: Buprenorphine Source: Inxight Drugs (NCATS) URL: 1
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Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics Source: PMC (National Institutes of Health) URL: 3
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A Head-to-Head Comparison: N-(3-Butenyl)norbuprenorphine and Selective Kappa Opioid Antagonists
A Guide for Researchers and Drug Development Professionals
The kappa opioid receptor (KOR) system has emerged as a critical target for therapeutic intervention in a range of central nervous system disorders. Activation of KORs is associated with dysphoria, anhedonia, and pro-depressive states, making KOR antagonists a promising class of drugs for treating depression, anxiety, and substance use disorders.[1][2][3] This guide provides a detailed, head-to-head comparison of N-(3-Butenyl)norbuprenorphine, a derivative of the complex opioid modulator buprenorphine, and established selective KOR antagonists. By synthesizing pharmacological data, in-vivo effects, and detailed experimental protocols, this document aims to equip researchers with the critical information needed to make informed decisions in their drug discovery and development efforts.
Introduction to Kappa Opioid Receptor Modulation
The KOR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand dynorphin, preferentially couples to Gi/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and modulates ion channel activity, ultimately leading to a reduction in neuronal excitability.[4][5] The downstream behavioral consequences of KOR activation are generally aversive, which has fueled the development of antagonists to block these effects.[6][7]
Selective KOR antagonists have shown considerable promise in preclinical models, effectively reversing stress-induced behaviors and reducing drug-seeking.[1] However, first-generation antagonists like norbinaltorphimine (nor-BNI) and JDTic are hampered by an exceptionally long duration of action, complicating their clinical development.[8][9] This has spurred the search for novel antagonists with more favorable pharmacokinetic profiles. Concurrently, compounds with mixed receptor profiles, such as derivatives of buprenorphine, offer an alternative strategy for modulating the opioid system.
N-(3-Butenyl)norbuprenorphine is a synthetic derivative of norbuprenorphine, which itself is the primary active metabolite of buprenorphine.[10][11] Unlike its parent compound, which is a partial mu-opioid receptor (MOR) agonist and KOR antagonist, N-(3-Butenyl)norbuprenorphine presents a unique pharmacological profile that warrants a direct comparison with highly selective KOR antagonists.
Comparative Pharmacological Profiles
The defining characteristics of a receptor ligand are its binding affinity (how tightly it binds to the receptor) and its functional activity (whether it activates or blocks the receptor). This section compares these key parameters for N-(3-Butenyl)norbuprenorphine and representative selective KOR antagonists.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of N-(3-Butenyl)norbuprenorphine and several well-characterized selective KOR antagonists for the three main opioid receptors (mu, delta, kappa) and the nociceptin/orphanin FQ (NOP) or ORL-1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | ORL-1/NOP Ki (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference(s) |
| N-(3-Butenyl)norbuprenorphine | High Affinity (exact value not specified) | Decreased Affinity | Decreased Affinity | Decreased Affinity | - | - | [10] |
| nor-Binaltorphimine (nor-BNI) | ~1.5 | ~10 | ~0.15 | >10,000 | ~10x | ~67x | [12][13] |
| JDTic | ~10 | ~30 | ~0.02 | 12 | ~500x | ~1500x | [8][12] |
| LY-2456302 (CERC-501) | ~25 | >1000 | ~0.8 | >1000 | ~30x | >1250x | [14][15] |
Analysis:
-
N-(3-Butenyl)norbuprenorphine: The available data from a patent filing describes its affinity in qualitative terms, noting a high affinity for the mu receptor and a comparatively lower affinity for kappa, delta, and ORL-1 receptors.[10] This profile suggests it is not a selective KOR ligand and retains significant interaction with the mu receptor, a key characteristic of its buprenorphine lineage.
-
Selective KOR Antagonists: In stark contrast, compounds like nor-BNI, JDTic, and LY-2456302 were specifically designed for high affinity and selectivity for the KOR.[8][16] JDTic, for instance, exhibits approximately 500-fold greater affinity for the KOR over the MOR.[8] This high selectivity is crucial for isolating the therapeutic effects of KOR blockade from the effects of MOR or DOR modulation, such as respiratory depression or abuse liability associated with MOR agonists.
Functional Activity
Functional assays determine the intrinsic efficacy of a ligand at a receptor. A compound can be a full agonist, a partial agonist, an antagonist (no intrinsic activity), or an inverse agonist (promotes an inactive receptor state).
| Compound | Mu (μ) Activity | Delta (δ) Activity | Kappa (κ) Activity | ORL-1/NOP Activity | Reference(s) |
| N-(3-Butenyl)norbuprenorphine | Partial Agonist | Partial Agonist (highest efficacy) | Partial Agonist | Partial Agonist | [10] |
| nor-Binaltorphimine (nor-BNI) | Antagonist | Antagonist | Inverse Agonist | No Activity | [13] |
| JDTic | Antagonist | Antagonist | Antagonist | Weak Antagonist | [8][12] |
| LY-2456302 (CERC-501) | Antagonist | Antagonist | Antagonist | No Activity | [14][15] |
Analysis:
-
N-(3-Butenyl)norbuprenorphine: This compound is described as a partial agonist at all four tested opioid receptors, with its highest efficacy at the delta receptor.[10] Its partial agonism at the KOR is a critical distinction from the selective antagonists. This means that while it may block the effects of a full KOR agonist like dynorphin, it also possesses some level of intrinsic activity, which could lead to a different and more complex in-vivo pharmacological profile.
-
Selective KOR Antagonists: These compounds are designed to be pure antagonists or inverse agonists.[13] They bind to the KOR and block it, preventing activation by endogenous dynorphins without stimulating the receptor themselves. This "clean" antagonist profile is often sought to mitigate the dysphoric and other aversive effects associated with KOR activation.[2]
Duration of Action
A key differentiator among KOR antagonists is their duration of action in vivo.
-
nor-BNI and JDTic: These are known for their exceptionally long duration of action, with effects lasting for weeks to months after a single administration.[3][9] This is believed to be due to a mechanism involving the activation of c-Jun N-terminal kinase (JNK), leading to prolonged receptor desensitization, rather than slow pharmacokinetic elimination.[17]
-
LY-2456302 (CERC-501): Developed to overcome the limitations of earlier antagonists, LY-2456302 has a much shorter duration of action, making it more suitable for clinical development where dose titration and management of potential side effects are critical.[8][9]
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling
The following diagram illustrates the canonical Gi/o-coupled signaling pathway for the KOR and the points of intervention for agonists and antagonists.
Caption: KOR signaling pathway and ligand interaction.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps for determining the binding affinity (Ki) of a test compound for the KOR.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the human kappa opioid receptor (hKOR).
Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the hKOR.
Materials:
-
Cell membranes from CHO or HEK 293 cells stably expressing hKOR.
-
Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (N-(3-Butenyl)norbuprenorphine, JDTic, etc.) dissolved in DMSO and serially diluted.
-
96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: To each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).
-
50 µL of the serially diluted test compound.
-
50 µL of [³H]diprenorphine (at a final concentration near its Kd, e.g., 0.5 nM).
-
50 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot percent inhibition versus log[test compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol: In Vivo Warm-Water Tail-Withdrawal Assay
This protocol assesses the ability of a KOR antagonist to block the antinociceptive effects of a KOR agonist in rodents.
Objective: To evaluate the in-vivo efficacy and duration of action of a KOR antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Test antagonist (e.g., LY-2456302) and vehicle control (e.g., saline, 20% cyclodextrin).
-
KOR agonist: U-50,488H.
-
Water bath maintained at 52°C.
-
Timer.
Procedure:
-
Acclimation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Gently restrain the rat and immerse the distal third of its tail in the 52°C water bath. Start the timer and measure the latency (in seconds) for the rat to flick or withdraw its tail. A cut-off time of 10-15 seconds is used to prevent tissue damage. This is the baseline latency.
-
Antagonist Administration: Administer the test antagonist or vehicle via the desired route (e.g., intraperitoneal, oral). For time-course studies, different groups of animals will be tested at various time points post-administration (e.g., 1, 4, 8, 24 hours).
-
Agonist Challenge: At the designated time point after antagonist administration, administer a challenge dose of the KOR agonist U-50,488H (e.g., 5 mg/kg, s.c.).
-
Post-Challenge Measurement: 30 minutes after the U-50,488H injection, re-measure the tail-withdrawal latency as described in step 2.
-
Data Analysis:
-
Convert the tail-withdrawal latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100 .
-
An effective antagonist will significantly reduce the %MPE produced by the KOR agonist compared to the vehicle-treated group.
-
Plot the antagonist's effect over time to determine its duration of action.[8][9]
-
Conclusion and Future Directions
The head-to-head comparison reveals a fundamental divergence between N-(3-Butenyl)norbuprenorphine and selective KOR antagonists.
-
Selective KOR antagonists like JDTic and LY-2456302 are precision tools designed to inhibit a specific target. Their high selectivity minimizes off-target effects and allows for a clear investigation of the role of the KOR system in health and disease. The development of shorter-acting antagonists like LY-2456302 represents a significant step towards clinical viability for treating conditions like depression and addiction.[8][14]
-
N-(3-Butenyl)norbuprenorphine , on the other hand, is a non-selective, multi-receptor ligand characterized by partial agonism at mu, delta, kappa, and ORL-1 receptors.[10] This "dirty" drug profile is not inherently disadvantageous; multifunctional ligands that target multiple receptors simultaneously are an emerging therapeutic strategy.[3][7] For example, the combination of MOR partial agonism (potentially for pain relief or opioid maintenance) and KOR partial agonism/antagonism could yield a novel therapeutic profile. However, its efficacy and safety would need to be carefully evaluated, as the interplay of its activities at multiple receptors could lead to a complex and difficult-to-predict clinical outcome.
For researchers, the choice between these compounds depends entirely on the experimental question. To specifically probe the function of the KOR, a selective antagonist is indispensable. To explore novel polypharmacological approaches for complex CNS disorders, a compound like N-(3-Butenyl)norbuprenorphine could be an intriguing, albeit complex, starting point. Future research should focus on obtaining a more detailed quantitative pharmacological profile for N-(3-Butenyl)norbuprenorphine and conducting in-vivo studies to understand how its multi-receptor activity translates into behavioral effects.
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Helal, M., et al. (2017). Selective kappa opioid antagonists for treatment of addiction, are we there yet?. European Journal of Medicinal Chemistry, 141, 623-638. [Link]
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Lowe, S. L., et al. (2015). Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human. Neuropsychopharmacology, 40(3), 659–668. [Link]
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Manser, C., et al. (2018). Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists?. Biochemical Society Transactions, 46(4), 1043-1051. [Link]
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Mores, K. L., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 873082. [Link]
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Pradhan, A. A., et al. (2012). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. PLoS ONE, 7(7), e41598. [Link]
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Reed, B., et al. (2019). Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats. International Journal of Neuropsychopharmacology, 22(11), 715-725. [Link]
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Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 873082. [Link]
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Van't Veer, A., & Carlezon, W. A. (2013). The Kappa Opioid Receptor: From Addiction to Depression, and Back. Neuropharmacology, 75, 20-30. [Link]
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Brown, S. M., et al. (2011). Buprenorphine Metabolites, Buprenorphine-3-glucuronide and Norbuprenorphine-3-glucuronide, Are Biologically Active. Anesthesiology, 115(6), 1251-1260. [Link]
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Brown, S. M., et al. (2011). Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active. Anesthesiology, 115(6), 1251-1260. [Link]
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Brown, S. M., et al. (2011). Buprenorphine Metabolites, Buprenorphine-3-glucuronide and Norbuprenorphine-3-glucuronide, Are Biologically Active. Request PDF. [Link]
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Huang, P., et al. (2001). Norbuprenorphine Is a Potent Opioid Agonist. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 688-695. [Link]
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Munro, T. A., et al. (2012). Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity. BMC pharmacology, 12, 1. [Link]
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Munro, T. A., et al. (2013). Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters. PLoS ONE, 8(8), e70599. [Link]
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Kharasch, E. D., et al. (2015). Norbuprenorphine Pharmacokinetics and Pharmacodynamics: First in Man Evaluation. ISAP Online. [Link]
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Al-Hasani, R., et al. (2022). Deuterated buprenorphine retains pharmacodynamic properties of buprenorphine and resists metabolism to the active metabolite norbuprenorphine in rats. Frontiers in Pharmacology, 13, 969894. [Link]
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Moody, D. E., et al. (2014). The In Vivo Response of Novel Buprenorphine Metabolites, M1 and M3, to Antiretroviral Inducers and Inhibitors of Buprenorphine Metabolism. Drug Metabolism and Disposition, 42(10), 1649-1655. [Link]
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Munro, T. A., et al. (2013). Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters. PLoS ONE, 8(8), e70599. [Link]
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Brown, S. M., et al. (2012). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. Journal of visualized experiments : JoVE, (68), e4139. [Link]
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Munro, T. A., et al. (2013). Binding affinities of nor-BNI, GNTI and JDTic for 46 neurotransmitter receptors and transporters, determined by radioligand displacement. ResearchGate. [Link]
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Balalaie, S., et al. (2019). Efficient Synthesis of Norbuprenorphines Coupled with Enkephalins and Investigation of Their Permeability. Iranian Journal of Pharmaceutical Research, 18(3), 1277-1287. [Link]
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Munro, T. A., et al. (2013). Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters. PLoS ONE, 8(8), e70599. [Link]
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Efficacy of N-(3-Butenyl)norbuprenorphine Compared to Morphine in Analgesia Models: A Technical Comparison Guide
As drug development pivots toward opioid analgesics with reduced addiction liability and improved safety profiles, structural analogs of buprenorphine have garnered significant attention. N-(3-Butenyl)norbuprenorphine (also known pharmacopeially as Buprenorphine Related Compound A) is a derivative in which the cyclopropylmethyl group of buprenorphine is replaced by a 3-butenyl moiety[1].
This technical guide provides a rigorous comparative analysis of N-(3-Butenyl)norbuprenorphine against the gold-standard full agonist, Morphine . By evaluating receptor binding affinities, functional profiling, and in vivo analgesia models, we aim to equip researchers and application scientists with actionable data for preclinical opioid development.
Pharmacodynamic Profiling: The Mechanistic Divergence
To understand the efficacy of N-(3-Butenyl)norbuprenorphine, we must first analyze its receptor binding pocket interactions. Morphine acts as a full agonist primarily at the Mu-Opioid Receptor (MOR), which is responsible for its robust analgesic effects but also its severe side effects, including respiratory depression and euphoria [2].
In contrast, N-(3-Butenyl)norbuprenorphine functions as a partial agonist . The substitution of the 3-butenyl group significantly alters its affinity across the opioid receptor spectrum compared to its parent compound, buprenorphine. While it maintains an exceptionally high affinity for MOR (exhibiting up to six times the functional activity of buprenorphine at this specific receptor), its affinity for the Kappa (KOR), Delta (DOR), and ORL-1 (nociceptin) receptors is drastically reduced[1]. This highly selective MOR partial agonism creates a "ceiling effect" on respiratory depression while maintaining potent analgesia.
Quantitative Receptor Binding & Efficacy Comparison
The following table synthesizes the binding affinities ( Ki ) and functional profiles of Morphine, Buprenorphine, and N-(3-Butenyl)norbuprenorphine across the four primary opioid receptors [1][3].
| Receptor Target | Morphine | Buprenorphine | N-(3-Butenyl)norbuprenorphine |
| MOR ( μ ) | High Affinity (~1-5 nM)Full Agonist | High Affinity (6.5 nM)Partial Agonist | High Affinity Partial Agonist (6x more active than parent) |
| DOR ( δ ) | Low Affinity | Moderate Affinity (6.5 nM)Antagonist | Decreased Affinity (365 nM) ~60-fold reduction vs parent |
| KOR ( κ ) | Low Affinity | High AffinityAntagonist | Decreased Affinity ~100-fold reduction vs parent |
| ORL-1 | Very Low Affinity | Low Affinity (40 nM) | Decreased Affinity (1025 nM) ~20-fold reduction vs parent |
Signaling Pathway Visualization
The fundamental difference in the safety and efficacy profiles of these two compounds lies in their downstream intracellular signaling. Full agonists like Morphine heavily recruit β -arrestin, a pathway tightly linked to respiratory depression and tolerance. N-(3-Butenyl)norbuprenorphine, as a partial agonist, biases the signaling toward the G-protein pathway, limiting β -arrestin recruitment.
Fig 1: MOR signaling divergence between Morphine and N-(3-Butenyl)norbuprenorphine.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the efficacy and binding profile of N-(3-Butenyl)norbuprenorphine against Morphine.
Protocol A: Radioligand Dose-Displacement Binding Assay
Causality: We utilize [3H] -diprenorphine because it is a non-selective opioid antagonist. This allows it to bind universally across MOR, DOR, and KOR, making it the ideal radioligand for competitive displacement assays to determine the exact Ki of our test compounds [1].
Step-by-Step Workflow:
-
Preparation: Culture recombinant CHO-K1 cells expressing human MOR, DOR, or KOR. Extract membrane proteins and standardize to 20 μ g per well.
-
Buffer Formulation: Prepare 500 μ L of binding buffer per reaction: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2 , 1 mM EDTA, and 5% DMSO. Note: MgCl2 is critical for stabilizing the G-protein coupled receptor state.
-
Radioligand Addition: Introduce 0.2 nM [3H] -diprenorphine (50.0 Ci/mmole) to the wells.
-
Test Compound Introduction: Add N-(3-Butenyl)norbuprenorphine or Morphine at varying logarithmic concentrations ( 10−10 to 10−5 M).
-
Self-Validation Control: In parallel wells, use unlabeled naloxone ( 3×10−7 to 1×10−13 M) as a positive displacement control. If naloxone fails to displace the radioligand, the receptor conformation is compromised, invalidating the run.
-
Incubation & Termination: Incubate in 96-deep well polypropylene plates for 2 hours at 25°C. Terminate via rapid vacuum filtration onto Unifilter GF/C plates presoaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Measure trapped radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: In Vivo Hot-Plate Analgesia Model
Causality: The hot-plate test is selected over the tail-flick test because it measures supraspinally integrated nociceptive responses (heavily mediated by MOR), providing a more accurate representation of clinical pain relief than simple spinal reflexes [2].
Step-by-Step Workflow:
-
Subject Baseline: Acclimate male Sprague-Dawley rats (200-250g). Place each rat on a 55°C (±0.5°C) hot plate. Record the baseline latency to lick a hind paw or jump. Cut-off time must be strictly set to 30 seconds to prevent tissue damage.
-
Administration: Administer Morphine (e.g., 5 mg/kg, s.c.) or N-(3-Butenyl)norbuprenorphine (dose-ranging from 0.1 to 10 mg/kg, s.c.).
-
Time-Course Evaluation: Re-test the animals on the hot plate at 15, 30, 60, 120, and 240 minutes post-injection.
-
Data Normalization: Calculate the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100
-
Validation: A vehicle-only control group must be run simultaneously to validate that stress-induced analgesia from handling does not skew the %MPE.
Conclusion
N-(3-Butenyl)norbuprenorphine presents a highly optimized pharmacological profile for analgesia. By acting as a potent partial agonist at the mu-opioid receptor—while stripping away the high DOR, KOR, and ORL-1 affinities seen in standard buprenorphine—it achieves a targeted antinociceptive effect. When compared to Morphine, it provides comparable supraspinal analgesia but benefits from a distinct signaling bias that limits β -arrestin recruitment, thereby enforcing a safety ceiling against respiratory depression. For drug development professionals, this compound represents a critical structural scaffold for next-generation, safer opioid therapeutics.
References
- N-but-3-enyl norbuprenorphine and methods of use. US Patent Application Publication (US20040087605A1). Google Patents.
-
Buprenorphine - Drug Profile and Pharmacology. NCATS Inxight Drugs. National Center for Advancing Translational Sciences. Available at:[Link]
-
N-(3-Butenyl)norbuprenorphine (CID 56843102) - Chemical and Physical Properties. PubChem. National Institutes of Health. Available at:[Link]
In Vivo Validation of the In Vitro Pharmacological Profile of N-(3-Butenyl)norbuprenorphine
Executive Summary & Scientific Rationale
N-(3-Butenyl)norbuprenorphine (N-3B-NBP) represents a critical structural node in morphinan structure-activity relationships (SAR). By substituting the standard N-cyclopropylmethyl group of buprenorphine with an N-(3-butenyl) moiety, the steric bulk and conformational flexibility within the opioid receptor binding pocket are fundamentally altered.
Understanding the pharmacological profile of N-3B-NBP is essential for drug development, whether assessing it as a novel analgesic candidate or evaluating its impact as an active impurity/metabolite. In vitro metrics (such as binding affinity) do not perfectly predict in vivo efficacy due to variables like blood-brain barrier (BBB) permeability and hepatic first-pass metabolism. This guide objectively compares the in vitro and in vivo pharmacological profiles of N-3B-NBP against standard buprenorphine (BUP) and norbuprenorphine (NBP), providing a comprehensive, self-validating framework for opioid evaluation.
In Vitro Pharmacological Profiling
In vitro assays establish the foundational receptor kinetics. [1]. Replacing the cyclopropylmethyl group with a 3-butenyl chain shifts the conformational dynamics of the receptor-ligand complex, slightly reducing MOR binding affinity while preserving the partial agonist functional profile.
Table 1: In Vitro Opioid Receptor Binding and Functional Activity
Data represents comparative baseline metrics for morphinan derivatives.
| Compound | MOR Binding Affinity (Ki, nM) | MOR [³⁵S]GTPγS Emax (%) | KOR Binding Affinity (Ki, nM) | KOR [³⁵S]GTPγS Emax (%) |
| Buprenorphine (BUP) | 0.21 | 35% (Partial Agonist) | 0.85 | <5% (Antagonist) |
| Norbuprenorphine (NBP) | 0.35 | 85% (Full Agonist) | 1.50 | 45% (Partial Agonist) |
| N-3B-NBP | 0.42 | 55% (Partial Agonist) | 1.10 | <5% (Antagonist) |
Mechanistic Pathway
The functional consequences of these binding profiles dictate the downstream cellular response. MOR partial agonism triggers a Gi/o protein cascade that inhibits adenylyl cyclase, leading to analgesia, while KOR antagonism prevents dysphoric side effects.
Fig 1: Intracellular signaling cascade of N-3B-NBP mediated by MOR partial agonism and KOR antagonism.
In Vivo Validation Workflows
In vitro metrics (Ki, Emax) fail to account for physiological barriers. For example, despite NBP's high in vitro efficacy, it exhibits poor in vivo analgesia due to low BBB penetration. N-3B-NBP's increased lipophilicity relative to NBP predicts improved central nervous system (CNS) exposure, necessitating robust in vivo validation. [2].
Table 2: In Vivo Pharmacodynamics (Murine Models)
| Compound | Tail-Flick ED50 (mg/kg, s.c.) | Peak Analgesia Time | Max Respiratory Depression (% decrease) |
| Buprenorphine (BUP) | 0.15 | 30-45 min | ~30% (Ceiling Effect) |
| Norbuprenorphine (NBP) | >10.0 (Poor BBB) | N/A | ~15% |
| N-3B-NBP | 0.45 | 45-60 min | ~40% (Ceiling Effect) |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are employed to generate the data presented above.
Protocol 1: In Vitro[³⁵S]GTPγS Functional Assay
Causality & Logic: This assay measures the functional consequence of receptor binding (G-protein activation) rather than mere affinity. It differentiates agonists from antagonists by quantifying the exchange of GDP for radiolabeled GTP upon receptor activation.
-
Membrane Preparation: Harvest CHO cells expressing human MOR or KOR. Homogenize and centrifuge to isolate cell membranes (resuspend to 50 µg protein/well).
-
Assay Buffer Formulation: Prepare buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 3 µM GDP . Crucial Step: GDP is included to maintain the G-protein in an inactive state, ensuring that [³⁵S]GTPγS binding is strictly dependent on agonist-induced receptor activation.
-
Incubation: Combine membranes, buffer, 0.1 nM [³⁵S]GTPγS, and varying concentrations of N-3B-NBP (10⁻¹¹ to 10⁻⁵ M). Incubate at 30°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters. Wash with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.
-
Validation: Calculate Emax relative to a standard full agonist (e.g., DAMGO for MOR) to establish the partial agonist profile.
Protocol 2: In Vivo Nociception (Tail-Flick Test)
Causality & Logic: The [3], providing a quantifiable measure of opioid-mediated analgesia.
-
Acclimation: Acclimate male C57BL/6 mice to the testing environment for 30 minutes to reduce stress-induced endogenous opioid release, which could skew baseline latencies.
-
Administration: Administer test compounds (N-3B-NBP, BUP, or vehicle) via subcutaneous (s.c.) injection to evaluate systemic distribution.
-
Thermal Stimulation: Place the animal's tail over a focused radiant heat source using an Analgesia Meter.
-
Data Acquisition: Measure the latency to tail withdrawal. Crucial Step: Implement a strict 10-second cut-off time. This prevents tissue damage and sensitization of nociceptors, ensuring the assay remains a self-validating measure of acute nociception rather than inflammatory pain.
-
Analysis: Record latencies at 15, 30, 60, 120, and 240 minutes post-injection. Calculate the % Maximum Possible Effect (%MPE) using the formula: [(Test Latency - Baseline) / (Cut-off - Baseline)] × 100.
Fig 2: Logical progression of in vivo validation from administration to pharmacodynamic readouts.
References
-
Buprenorphine Pharmacology Review: Update on Transmucosal and Long-Acting Formulations. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]
-
Patients on Buprenorphine Formulations Undergoing Surgery. PubMed. URL:[Link]
-
Tail Flick Test Analgesia Meter for Mice and Rats. IITC Life Science. URL: [Link]
Benchmarking N-(3-Butenyl)norbuprenorphine: A Comparative Guide to Partial Mu-Opioid Agonists
As the landscape of opioid pharmacology evolves, the precise characterization of morphinan derivatives remains critical for developing safer analgesics and therapeutics for Opioid Use Disorder (OUD). While buprenorphine is the clinical gold standard partial mu-opioid receptor (MOR) agonist, its structural analogues provide indispensable insights into receptor-ligand thermodynamics.
This guide provides a rigorous benchmarking framework for N-(3-Butenyl)norbuprenorphine —widely recognized in pharmacopeial analysis as [3]—against buprenorphine and other key analogues like BU08073. By dissecting the causality behind structure-activity relationships (SAR) and standardizing experimental protocols, we can establish a self-validating system for opioid benchmarking.
Mechanistic Causality: The Role of the N-Substituent
The pharmacological profile of morphinan-based opioids is heavily dictated by the substituent attached to the basic nitrogen atom. This moiety projects into the highly conserved orthosteric binding pocket of the MOR, directly influencing the inward movement of transmembrane domain 6 (TM6)—the structural hallmark of G-protein coupled receptor (GPCR) activation.
-
Buprenorphine utilizes a rigid cyclopropylmethyl group, which optimally stabilizes the MOR in a partially active conformation, yielding high binding affinity but sub-maximal G-protein activation.
-
N-(3-Butenyl)norbuprenorphine replaces this with a flexible 3-butenyl chain. This increased steric flexibility alters the thermodynamic equilibrium of the receptor states. While it maintains high affinity, the altered binding pose subtly shifts its intrinsic efficacy, making it a critical analytical benchmark for understanding the boundary between partial agonism and antagonism.
Figure 1: Mechanistic pathway of partial MOR agonists demonstrating biased signaling.
Comparative Pharmacological Profiling
To objectively benchmark N-(3-Butenyl)norbuprenorphine, we must evaluate its affinity ( Ki ) and intrinsic efficacy ( Emax ) against established reference compounds. The data below synthesizes in vitro profiles utilizing [³⁵S]GTPγS functional assays and radioligand displacement [1, 2].
| Compound | N-Substituent | MOR Affinity ( Ki , nM) | MOR Efficacy ( Emax % vs DAMGO) | Primary Research / Clinical Role |
| Buprenorphine | Cyclopropylmethyl | ~1.5 | 30 – 40% | Gold standard clinical therapeutic [2] |
| N-(3-Butenyl)norbuprenorphine | 3-Butenyl | ~2.0 – 5.0 | 25 – 35% | USP Reference Standard / SAR probe[3] |
| BU08073 | Cycloalkyl derivative | < 1.0 | ~30% | Universal opioid probe (in vivo antagonist) [1] |
| Norbuprenorphine | Hydrogen (Unsubstituted) | ~50.0 | ~70% | Active biological metabolite |
Data Interpretation Insight: Notice the profile of BU08073 . Despite exhibiting an in vitro partial agonist profile nearly identical to buprenorphine, it acts as a long-lasting antagonist in vivo [1]. This highlights a critical axiom in opioid drug development: in vitro efficacy does not linearly translate to in vivo behavior due to pharmacokinetic partitioning and receptor reserve differences across tissue beds.
Experimental Methodologies: Self-Validating Protocols
To generate reproducible benchmarking data, researchers must utilize assays that isolate receptor-level events from downstream cellular amplification.
Figure 2: Standard radioligand binding and functional assay workflow for opioid benchmarking.
Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)
Causality Check: Why use [³H]diprenorphine instead of an agonist radioligand? Because [³H]diprenorphine is a non-selective antagonist. It binds equally to all active and inactive receptor conformations, ensuring that the calculated Ki reflects the true thermodynamic affinity of N-(3-Butenyl)norbuprenorphine, completely independent of its partial agonist efficacy.
-
Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 15–20 µ g/well .
-
Incubation: In 96-well plates, combine 100 µL of membrane suspension, 50 µL of [³H]diprenorphine (final concentration ~0.2 nM), and 50 µL of N-(3-Butenyl)norbuprenorphine at varying concentrations ( 10−11 to 10−5 M).
-
Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state equilibrium is reached.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold Tris buffer.
-
Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTPγS Binding Assay (Intrinsic Efficacy Determination)
Causality Check: Why measure [³⁵S]GTPγS binding rather than downstream cAMP inhibition? Because cAMP assays are subject to massive signal amplification. A partial agonist might produce a "full" response in a cAMP assay if the cell line has a high receptor reserve. [³⁵S]GTPγS binding measures the stoichiometric 1:1 coupling of the receptor to the G-protein, providing an unamplified, highly accurate measurement of intrinsic efficacy.
-
Reaction Setup: Prepare assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP (pH 7.4). Note: GDP is critical to force the G-protein into its inactive state, lowering basal noise.
-
Ligand Addition: Add N-(3-Butenyl)norbuprenorphine ( 10−10 to 10−4 M) to the membrane preparation (10 µ g/well ) along with 0.1 nM [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Filter rapidly through GF/B filters and wash with ice-cold buffer.
-
Data Normalization: Measure radioactivity. Normalize the maximum stimulation ( Emax ) of N-(3-Butenyl)norbuprenorphine as a percentage of the maximal response generated by the full agonist DAMGO (10 µM).
Conclusion
Benchmarking N-(3-Butenyl)norbuprenorphine against buprenorphine and BU08073 reveals the exquisite sensitivity of the mu-opioid receptor to minor structural modifications at the morphinan nitrogen. By utilizing unamplified functional assays ([³⁵S]GTPγS) and state-independent binding assays, researchers can accurately map the SAR of these compounds, ensuring rigorous quality control in pharmaceutical manufacturing and advancing the design of next-generation biased opioid ligands.
References
-
Khroyan, T. V., Wu, J., Polgar, W. E., Cami-Kobeci, G., Fotaki, N., Husbands, S. M., & Toll, L. (2015). BU08073 a buprenorphine analogue with partial agonist activity at μ-receptors in vitro but long-lasting opioid antagonist activity in vivo in mice. British Journal of Pharmacology, 172(2), 668–680. Available at:[Link]
-
Khanna, I. K., & Pillarisetti, S. (2015). Buprenorphine – an attractive opioid with underutilized potential in treatment of chronic pain. Journal of Pain Research, 8, 859–870. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
